Technical Monograph: Isochlorogenic Acid C (4,5-Dicaffeoylquinic Acid)
Executive Summary Isochlorogenic acid C (4,5-Dicaffeoylquinic acid; 4,5-diCQA) is a bioactive polyphenolic ester isolated from Lonicera japonica (Honeysuckle), Gynura divaricata, and Coffea species. As a potent antioxida...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isochlorogenic acid C (4,5-Dicaffeoylquinic acid; 4,5-diCQA) is a bioactive polyphenolic ester isolated from Lonicera japonica (Honeysuckle), Gynura divaricata, and Coffea species. As a potent antioxidant and anti-inflammatory agent, it has emerged as a high-value target in drug development for asthma, viral infections (EV71, HBV), and metabolic regulation.
However, its utility is frequently compromised by acyl migration , a thermodynamic instability where the caffeoyl groups shift positions under specific pH and thermal conditions. This guide provides a definitive technical framework for the identification, stabilization, and analytical separation of Isochlorogenic acid C, distinguishing it from its isomers A (3,5-diCQA) and B (3,4-diCQA).
Chemical Architecture & Nomenclature
The nomenclature of dicaffeoylquinic acids (diCQAs) has historically been inconsistent. Modern IUPAC conventions and major chemical repositories (PubChem, ChEBI) have standardized the assignments.
The following diagram illustrates the structural relationship between the quinic acid core and the specific acylation sites for Isochlorogenic acid C.
Figure 1: Structural synthesis and thermodynamic relationships between isochlorogenic acid isomers. Note the potential for acyl migration to the 3,4 and 3,5 positions.
Physicochemical Profile
Property
Data
Molecular Formula
C₂₅H₂₄O₁₂
Molecular Weight
516.45 g/mol
CAS Number
57378-72-0
Appearance
White to off-white powder
Solubility
Soluble in DMSO (>10 mg/mL), Methanol, Ethanol.[1] Poorly soluble in water.
The "Expert" Insight: The primary failure mode in research involving Isochlorogenic acid C is inadvertent isomerization. The vicinal hydroxyl groups on the quinic acid ring facilitate acyl migration , particularly under neutral to alkaline conditions or high temperatures.
Mechanism of Instability
In aqueous solution at pH > 6.0, the ester group at C-4 can migrate to the C-3 position, converting Isochlorogenic acid C (4,5-diCQA) into Isochlorogenic acid B (3,4-diCQA) . The 3,4-isomer can further equilibrate to the thermodynamically more stable Isochlorogenic acid A (3,5-diCQA) .
Preservation Protocol
Extraction pH: Maintain extraction solvents at pH 2.0–3.0 using Formic Acid or Phosphoric Acid. Avoid unbuffered water or methanol.
Temperature: Perform extractions at < 40°C . Avoid boiling or refluxing, which accelerates migration.
Storage:
Solid: -20°C (Stable for 2 years).
Solution (DMSO): -80°C (Stable for 6 months).
Avoid: Repeated freeze-thaw cycles in protic solvents (Methanol/Water).
Analytical Methodology: Isomer Resolution
Separating Isochlorogenic acid C from its isomers (A and B) requires a precise gradient to resolve the subtle hydrophobicity differences caused by the spatial arrangement of the caffeoyl groups.
System: Agilent 1260/1290 or equivalent with DAD.
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Thermo Hypersil GOLD).
Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[3]
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to prevent migration).
Isochlorogenic Acid A (3,5-diCQA)
Note: Elution order may vary slightly based on column chemistry (e.g., end-capping).
Biosynthetic Pathway
The biosynthesis of 4,5-diCQA involves the enzymatic coupling of caffeoyl-CoA with quinic acid, followed by a second acylation step mediated by hydroxycinnamoyl transferases (HQT/HCT).
Figure 2: Biosynthetic pathway of Isochlorogenic acid C. HQT: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase.[5][6]
Pharmacological Applications
Isochlorogenic acid C is currently under investigation for several high-impact therapeutic indications.
Asthma & Inflammation:
Mechanism: Downregulates the NF-κB signaling pathway and inhibits the release of IL-4 and IgE.
Target: Modulates the gut-lung axis, enhancing short-chain fatty acid (SCFA) production which suppresses airway inflammation.
Antiviral Activity:
Target: Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).
Action: Inhibits viral replication and HBsAg/HBeAg secretion.
Metabolic Regulation:
Target: Alpha-glucosidase.
Action: Potent inhibition of carbohydrate digestion, suggesting utility in Type 2 Diabetes management.
References
PubChem. (2025). Isochlorogenic acid C (Compound Summary). National Library of Medicine. [Link]
Li, Y., et al. (2014). "Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography and preparative high performance liquid chromatography." Journal of Chromatography B. [Link]
Deshpande, S., et al. (2014). "Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions." Journal of Agricultural and Food Chemistry. [Link]
Moglia, A., et al. (2016). "Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids." Plant Physiology. [Link]
4,5-Dicaffeoylquinic Acid: Structural Pharmacology, Isolation, and Therapeutic Mechanisms
This is an in-depth technical guide on 4,5-dicaffeoylquinic acid (4,5-DCQA), designed for researchers and drug development professionals. Technical Whitepaper | Version 2.0 Executive Summary 4,5-Dicaffeoylquinic acid (4,...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 4,5-dicaffeoylquinic acid (4,5-DCQA), designed for researchers and drug development professionals.
Technical Whitepaper | Version 2.0
Executive Summary
4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as Isochlorogenic acid C , is a bioactive polyphenol found in Lonicera japonica (Honeysuckle), Gynura divaricata, and coffee beans. Unlike its mono-acyl counterparts (e.g., chlorogenic acid), 4,5-DCQA exhibits superior lipophilicity and binding affinity for specific protein targets, most notably HIV-1 integrase and the NF-κB signaling complex .
However, its utility in drug development is complicated by acyl migration —a thermodynamic instability where the caffeoyl groups shift positions, converting 4,5-DCQA into its isomers (3,4-diCQA and 3,5-diCQA). This guide provides the protocols necessary to isolate, stabilize, and validate the biological activity of 4,5-DCQA.
Chemical Identity & Structural Pharmacology[1][2]
The Isomerization Challenge
The biological validation of 4,5-DCQA is frequently compromised by sample impurity. In aqueous solution, particularly at neutral or alkaline pH, the caffeoyl groups migrate.
Thermodynamic Stability: 4,5-diCQA is generally more stable than 3,4-diCQA under thermal stress but susceptible to rapid degradation at pH > 7.0.
Structural Advantage: The presence of caffeoyl groups at the C4 and C5 positions creates a specific steric configuration that favors binding to the central core domain of viral integrases, a trait less pronounced in the 3,5-isomer.
Visualization: Isomerization Dynamics
The following diagram illustrates the critical acyl migration pathways that researchers must control during extraction.
Figure 1: Acyl migration pathways. Note that 3,5-diCQA often acts as a thermodynamic sink in aqueous equilibria.
Mechanisms of Action[3]
Antiviral Activity: HIV-1 Integrase Inhibition
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), 4,5-DCQA acts as an irreversible inhibitor of HIV-1 Integrase .
Target Site: Binds to the central core domain of the integrase enzyme.[1]
Mechanism: It inhibits 3'-end processing and strand transfer (3'-end joining), preventing the insertion of viral DNA into the host genome.
Potency: IC50 values range from 0.13 to 0.3 µg/mL for disintegration assays.[2]
Specificity: It does not inhibit HIV reverse transcriptase or protease, making it a candidate for combination therapies to avoid cross-resistance.
Antiviral Activity: Influenza A
While often cited broadly as an antiviral, 4,5-DCQA's action against Influenza differs from Oseltamivir (Tamiflu).
Primary Mechanism: Modulation of host immunity rather than direct neuraminidase blockage. It downregulates viral-induced inflammation (cytokine storm) via the NF-κB pathway.
Secondary Mechanism: Some evidence suggests interference with viral fusion (similar to gp120 binding in HIV), but this is less characterized than its anti-inflammatory potency in lung tissue.
Anti-Inflammatory & Metabolic Regulation
4,5-DCQA is a potent modulator of the NF-κB and MAPK pathways.
Inhibition of NF-κB: Blocks the nuclear translocation of the p65 subunit.
Downstream Effects: Significant reduction in iNOS, COX-2, TNF-α, IL-1β, and IL-6.
Metabolic Impact: Inhibits yeast α-glucosidase and reduces islet cell apoptosis, suggesting utility in Type 2 Diabetes management.[3]
Visualization: Signaling Pathways
Figure 2: 4,5-DCQA suppresses inflammation by blocking NF-κB nuclear translocation and IKK activation.
Experimental Protocols
"Gold Standard" Isolation Protocol (HSCCC)
Why this matters: Standard silica gel chromatography often leads to irreversible adsorption and isomerization due to long retention times and acidity of silica. High-Speed Counter-Current Chromatography (HSCCC) is the preferred method for high-purity isolation.
Reagents:
Crude extract (e.g., from Lonicera japonica or Ainsliaea fragrans).
Absorption: Rapidly absorbed in rat models but low absolute bioavailability due to metabolism.
Metabolism: Extensively metabolized by gut microbiota into caffeic acid and quinic acid, which are then methylated or sulfated.
Distribution: Detected in plasma and urine; capability to cross the blood-brain barrier is suggested by neuroprotective effects but requires formulation enhancement (e.g., liposomes) for high CNS delivery.
References
Structure & Isomerization: Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions. (2023). Link
HIV Mechanism: Irreversible Inhibition of Human Immunodeficiency Virus Type 1 Integrase by Dicaffeoylquinic Acids.[1] (2000). Link
Anti-Inflammatory: Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. (2021).[4][5] Link
Isolation Protocol: Preparative isolation and purification of dicaffeoylquinic acids from Ainsliaea fragrans by HSCCC. (2014).[6][7] Link
Neuroprotection: Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury. (2016).[4][6][7] Link
Technical Guide: Natural Sources and Isolation of Isochlorogenic Acid C (4,5-Dicaffeoylquinic Acid) from Lonicera japonica
Topic: Natural Sources of Isochlorogenic Acid C in Lonicera japonica Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary Isochlorogenic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Natural Sources of Isochlorogenic Acid C in Lonicera japonica
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
Isochlorogenic acid C (4,5-di-O-caffeoylquinic acid; 4,5-DCQA) is a critical bioactive polyphenol found in Lonicera japonica (Japanese Honeysuckle).[1] Distinct from its isomers Isochlorogenic acid A (3,5-DCQA) and B (3,4-DCQA), the C-isomer exhibits unique pharmacokinetic profiles and potent antiviral, anti-inflammatory, and hepatoprotective properties.[1]
This guide provides a rigorous technical framework for identifying, extracting, and purifying Isochlorogenic acid C. It moves beyond generic phytochemical descriptions to offer actionable protocols for laboratory and pilot-scale isolation, supported by mechanistic insights into its biosynthesis and analytical characterization.[1]
Chemical Profile & Biosynthetic Pathway[1][2][3][4]
Structural Distinction: It is a quinic acid core esterified with two caffeic acid moieties at the hydroxyl groups of carbons 4 and 5. This steric arrangement influences its binding affinity to viral integrases and inflammatory cytokines compared to the 3,4- and 3,5-isomers.[1]
Biosynthetic Mechanism in Lonicera japonica
The synthesis of 4,5-DCQA occurs via the phenylpropanoid pathway.[4] It begins with the deamination of phenylalanine and proceeds through hydroxylation steps to form caffeoyl-CoA. The critical divergence point is the acylation of quinic acid. While hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT) is responsible for the initial formation of Chlorogenic acid (5-CQA), the formation of di-caffeoylquinic acids (di-CQAs) involves downstream enzymatic transesterification, often upregulated during floral development.[1]
Figure 1: Biosynthetic Pathway of Isochlorogenic Acid C
Caption: Phenylpropanoid pathway leading to 4,5-DCQA synthesis.[1] Key enzymes: PAL (Phenylalanine ammonia-lyase), HQT (Hydroxycinnamoyl-CoA quinate transferase).[1]
Natural Distribution & Source Selection
Tissue Specificity
While L. japonica leaves and stems (Lonicerae Japonicae Caulis) contain chlorogenic acids, the flower buds (Flos Lonicerae) are the definitive source for high-yield isolation of Isochlorogenic acid C.
Flower Buds: Contain the highest concentration of total di-CQAs (approx.[1] 2.0% - 5.0% dry weight).[1]
Stems: Lowest concentration; high lignin interference.[1]
Harvest Timing & Processing
Developmental Stage: The "White Bud" stage (just before opening) yields the highest phenolic content compared to the "Silver Flower" (fully open) stage.
Drying: Immediate drying at moderate temperatures (<60°C) or lyophilization is crucial.[1] High-heat drying causes isomerization and degradation of 4,5-DCQA into less active isomers.[1]
Table 1: Comparative Content of Phenolic Acids in L. japonica Tissues
Compound
Flower Buds (mg/g DW)
Leaves (mg/g DW)
Stems (mg/g DW)
Chlorogenic Acid (5-CQA)
20.5 - 35.0
15.0 - 22.0
2.5 - 5.0
Isochlorogenic Acid C (4,5-DCQA)
4.0 - 8.5
0.5 - 1.2
< 0.1
Isochlorogenic Acid A (3,5-DCQA)
5.0 - 10.0
1.0 - 2.5
0.2 - 0.5
Extraction & Isolation Protocols
To ensure scientific integrity, the following protocols utilize High-Speed Counter-Current Chromatography (HSCCC) for purification, as it avoids the irreversible adsorption often seen with silica gel columns for polyphenols.
Protocol A: Optimized Extraction (Lab Scale)
Objective: Maximize recovery of di-CQAs while minimizing hydrolysis.
Preparation: Pulverize dried L. japonica flower buds to 40-60 mesh.
Solvent System: 70% Ethanol (v/v) in water.[1] (Methanol is an alternative but ethanol is preferred for green chemistry compliance).[1]
Equilibrium: Shake vigorously and allow to settle. Fill the HSCCC column with the upper phase (stationary phase).
Loading: Dissolve the Ethyl Acetate crude extract in the lower phase (mobile phase).
Elution: Pump the lower phase at 2.0 mL/min, rotation speed 800 rpm.
Fractionation: Monitor UV at 327 nm.
Elution Order: Typically, 3,5-DCQA elutes first, followed by 4,5-DCQA (Iso C), and finally 3,4-DCQA.[1]
Note: Verify peak identity via HPLC-MS as elution orders can shift slightly based on temperature.
Figure 2: Extraction & Purification Workflow
Caption: Workflow for the isolation of Isochlorogenic Acid C from Lonicera japonica.
Analytical Characterization
Trustworthiness in research data relies on precise validation.[1] The following HPLC method is the industry standard for distinguishing the C-isomer from A and B.
Isochlorogenic Acid C (4,5-DCQA) - Often the last of the major di-CQAs to elute due to the 4,5-substitution pattern increasing hydrophobicity relative to the others.[1]
Isochlorogenic acid C is not merely a marker compound; it is a potent therapeutic candidate.[7]
Antiviral Activity: Demonstrates significant inhibition of Influenza A neuraminidase and HIV-1 integrase.[1] The 4,5-dicaffeoyl structure provides steric hindrance that blocks viral entry more effectively than mono-CQAs.[1]
Anti-Inflammatory: Inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-α).[1]
Hepatoprotection: Mitigates oxidative stress in liver tissue by upregulating the Nrf2/HO-1 pathway.[1]
References
Wang, H. N., et al. (2020). "Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments."[1][8] Chinese Journal of Natural Medicines, 18(11), 860-871.[1][8] 8[1][9][10][11][12]
Yuan, Y., et al. (2014). "Isolation of Isochlorogenic Acid Isomers in Flower Buds of Lonicera Japonica by High-Speed Counter-Current Chromatography and Preparative High Performance Liquid Chromatography."[1] Journal of Chromatography B, 980, 1-7.[1] 3[1][9][5][13][10][11][12]
Li, Y., et al. (2023). "Lonicerae Japonicae Caulis: a review of its research progress of active metabolites and pharmacological effects." Frontiers in Pharmacology. 14
Chaowuttikul, C., et al. (2017). "Chlorogenic Acid Content in Lonicera Japonica Flowering Bud by Quantitative Thin-Layer Chromatography."[1] World Research Library.[1] 11[1][9][5][13][11][12]
Difference between Isochlorogenic acid A B and C isomers
This guide is structured as a high-level technical whitepaper designed for researchers in phytochemistry, analytical chemistry, and drug discovery. It prioritizes mechanistic understanding over rote lists.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for researchers in phytochemistry, analytical chemistry, and drug discovery. It prioritizes mechanistic understanding over rote lists.
Structural, Analytical, and Pharmacological Differentiation
Executive Summary
Isochlorogenic acids are a subclass of chlorogenic acids (CGAs), specifically dicaffeoylquinic acids (diCQAs) . While often analyzed as a collective "isochlorogenic acid" fraction in pharmacopoeial methods (e.g., Lonicera japonica quality control), the individual isomers—Isochlorogenic Acid A, B, and C—exhibit distinct physicochemical properties, metabolic fates, and receptor binding affinities.
This guide delineates the critical differences between these isomers, focusing on their regiochemistry , thermodynamic instability (acyl migration) , and MS/MS fragmentation logic required for unambiguous identification.
Part 1: Structural Elucidation & Stereochemistry
The core difference between the isomers lies in the regiochemistry of the two caffeoyl groups attached to the quinic acid core. All three share the same molecular formula (
) and molecular weight (516.45 g/mol ).
Nomenclature Mapping Table
Common Name
IUPAC Systematic Name
Substitution Positions
CAS Registry Number
Isochlorogenic Acid A
3,5-dicaffeoylquinic acid
C3-OH and C5-OH
2450-53-5
Isochlorogenic Acid B
3,4-dicaffeoylquinic acid
C3-OH and C4-OH
14534-61-3
Isochlorogenic Acid C
4,5-dicaffeoylquinic acid
C4-OH and C5-OH
57378-72-0
Note on Numbering: This guide utilizes the IUPAC numbering system for quinic acid, where the carboxyl group is at C1. Older literature may use non-standard numbering, leading to confusion between 3,4-diCQA and 4,5-diCQA.
Visualization: Structural Isomerism
The following diagram illustrates the regiochemical relationships.
Caption: Regiochemical mapping of Isochlorogenic isomers relative to the Quinic Acid core.
Part 2: The Stability Paradox (Acyl Migration)
The most significant challenge in working with Isochlorogenic acids is acyl migration . Under neutral or basic conditions (pH > 7) or elevated temperatures, the caffeoyl groups migrate to adjacent hydroxyls to find the thermodynamic minimum.
Mechanism: Neighboring group participation. The free hydroxyl group attacks the carbonyl carbon of the adjacent ester, forming a transient ortho-acid intermediate.
Stability Hierarchy: Generally, 3,5-diCQA (Iso A) is the thermodynamic sink because the bulky caffeoyl groups are in a 1,3-diequatorial arrangement (less steric strain) compared to the vicinal (neighboring) 3,4- and 4,5- arrangements.
Implication: Extraction solvents must be acidified (pH < 3) to "freeze" the isomeric ratio.
Caption: Acyl migration pathways. Note the equilibrium shift toward the 3,5-isomer (Iso A).
Part 3: Analytical Differentiation (LC-MS/MS)
Chromatographic separation alone is risky due to retention time shifts caused by matrix effects. Tandem Mass Spectrometry (MS/MS) using the "Clifford Hierarchical Scheme" is the gold standard for identification.
1. Chromatographic Behavior (HPLC-UV)
On a standard C18 column with acidic mobile phase (e.g., 0.1% Formic Acid), the elution order is governed by the polarity and intramolecular hydrogen bonding of the isomers.
Cryogenic Grinding: Grind dried flower buds under liquid nitrogen to prevent thermal degradation.
Acidic Extraction: Sonicate 1g powder in 20mL Extraction Solvent at < 25°C for 30 mins.
Validation Check: Measure pH of supernatant. If > 3.0, add more formic acid immediately.
Centrifugation: 12,000 rpm for 10 mins at 4°C.
UPLC Separation:
Column: C18 (1.7 µm, 2.1 x 100 mm).
Gradient: 5% B to 30% B over 15 mins.
Elution Check: Confirm resolution of the critical pair (Iso A and Iso C).
Quantification: UV at 326 nm (max absorbance for caffeoyl moiety).
References
Clifford, M. N., et al. (2003).[2] "Hierarchical scheme for LC-MSn identification of chlorogenic acids." Journal of Agricultural and Food Chemistry.
IUPAC. (1976). "Nomenclature of Cyclitols." Pure and Applied Chemistry.
Jaiswal, R., & Kuhnert, N. (2010).[3] "Hierarchical scheme for liquid chromatography/multi-stage spectrometric identification of 3,4,5-triacyl chlorogenic acids." Rapid Communications in Mass Spectrometry.
Li, Z., et al. (2016). "Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids." Journal of Agricultural and Food Chemistry.
Zhao, Y., et al. (2021).[4] "Anti-inflammatory effects of isochlorogenic acid A, B, and C." Frontiers in Pharmacology.
Technical Guide: Isochlorogenic Acid C vs. Chlorogenic Acid – Antioxidant Capacity & Mechanism
[1] Executive Summary Isochlorogenic acid C (4,5-dicaffeoylquinic acid) demonstrates superior in vitro antioxidant capacity and stronger activation of the Nrf2 signaling pathway compared to Chlorogenic acid (5-caffeoylqu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Isochlorogenic acid C (4,5-dicaffeoylquinic acid) demonstrates superior in vitro antioxidant capacity and stronger activation of the Nrf2 signaling pathway compared to Chlorogenic acid (5-caffeoylquinic acid) .[1] This enhanced potency is structurally driven by the presence of two caffeoyl moieties, providing double the number of catechol hydroxyl groups for radical scavenging.
However, for drug development and formulation, this potency comes with a trade-off: Isochlorogenic acid C exhibits lower aqueous solubility and reduced stability at physiological pH compared to Chlorogenic acid (CGA). While CGA serves as a stable, bioavailable benchmark, Isochlorogenic acid C represents a high-potency candidate requiring advanced delivery systems (e.g., nano-encapsulation) to preserve its structural integrity and maximize its intracellular efficacy.[1]
Part 1: Chemical Structure & Structure-Activity Relationship (SAR)[1]
The antioxidant disparity between these two molecules is fundamentally structural.
Chlorogenic Acid (CGA): A mono-ester of quinic acid and caffeic acid (5-CQA).[1] It possesses one catechol group (two adjacent phenolic hydroxyls).
Isochlorogenic Acid C (IsoC): A di-ester (4,5-diCQA).[1] It possesses two catechol groups.
SAR Mechanism
The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . The catechol moiety is the active site for these transfers.
Stoichiometry: IsoC theoretically can donate twice as many hydrogen atoms/electrons per mole as CGA.
Resonance Stabilization: The resulting phenoxy radicals in IsoC are stabilized by the conjugated system of the caffeoyl arm. The presence of two such arms increases the probability of radical interception.
Visualization: Structural Logic of Potency
Figure 1: Structural comparison highlighting the "Double Catechol" advantage of Isochlorogenic Acid C.
Part 2: In Vitro Antioxidant Capacity[2]
Direct comparative assays consistently rank Isochlorogenic acid C above Chlorogenic acid.
comparative Efficacy Data
The following data synthesizes results from DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays.
Metric
Chlorogenic Acid (CGA)
Isochlorogenic Acid C (IsoC)
Interpretation
Radical Scavenging (DPPH)
Moderate (IC50 higher)
High (IC50 lower)
IsoC requires less concentration to scavenge 50% of radicals due to higher molar extinction of free radicals.[1]
Nrf2 Activation (Fold Change)
~1.5-fold increase
~2.4-fold increase
IsoC is a significantly more potent inducer of the endogenous antioxidant response element (ARE).
Solubility (Water)
High (>10 mg/mL)
Low/Limited
IsoC is lipophilic; requires DMSO/Ethanol for stock solutions.
Stability (pH 7.4)
Moderate
Low
IsoC is prone to isomerization (to 3,5-diCQA) and hydrolysis into CGA + Caffeic Acid.
Key Insight: In cellular models (e.g., Caco-2 cells), 2 mM treatment with di-caffeoylquinic acids (including IsoC) increased Nrf2 binding activity by 2.4-fold , whereas mono-CQAs (CGA) only achieved a 1.5-fold increase.[1] This suggests IsoC is not just a chemical scavenger but a more potent signaling modulator.
Part 3: Cellular Mechanism (Nrf2 Pathway)[3]
Both compounds act as "indirect" antioxidants by activating the Keap1-Nrf2 pathway .[1] However, the lipophilicity of IsoC may facilitate better membrane interaction or intracellular accumulation, leading to stronger induction.
Mechanism of Action[4][5]
Sensing: Electrophilic quinones (oxidized metabolites of the catechols) modify cysteine residues on Keap1 .
Release: Nrf2 dissociates from Keap1 and avoids proteasomal degradation.
Implication: Oral administration of IsoC may result in systemic exposure primarily to its metabolites (CGA and Caffeic Acid), rather than the intact di-ester.
Isomerization: At neutral/basic pH (intestinal environment), 4,5-diCQA isomerizes to 3,5-diCQA and 3,4-diCQA.[1]
Bioavailability: 3-CQA is generally absorbed better than di-CQAs.[1][3]
Strategic Recommendation: For drug development, if the specific potency of the intact 4,5-diCQA molecule is required (e.g., for direct receptor interaction), it must be formulated to bypass gastric hydrolysis (e.g., enteric coating or liposomal delivery).
Loading Controls: Anti-Lamin B1 (Nuclear) and Anti-GAPDH (Cytoplasmic).
Quantification:
Normalize Nuclear Nrf2 signal to Lamin B1.
Compare Fold Change:
.
Expectation: IsoC should show significantly higher nuclear accumulation than CGA.
References
Liang, N., & Kitts, D. D. (2016). Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions.[5] Nutrients, 8(1), 16. Link
Song, J., et al. (2024). Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers. Poultry Science, 103(6), 103654. Link
Moglia, A., et al. (2014).[6][7] Identification of a new enzyme involved in the biosynthesis of di-caffeoylquinic acids in globe artichoke. BMC Plant Biology, 14, 1-12.[1] Link
Wang, Z., et al. (2020).[8] Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Acta Pharmaceutica Sinica B, 10(9), 1612-1629.[1] Link
BenchChem. (2024). Isochlorogenic acid A (and isomers) Chemical Structure and Properties. Link
Technical Monograph: Pharmacological Modulation of Inflammation by 4,5-Dicaffeoylquinic Acid
[1] Executive Summary 4,5-Dicaffeoylquinic acid (4,5-diCQA) is a bioactive caffeoylquinic acid isomer found in medicinal plants such as Ilex kudingcha, Artemisia species, and coffee beans.[1][2] Unlike non-steroidal anti...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4,5-Dicaffeoylquinic acid (4,5-diCQA) is a bioactive caffeoylquinic acid isomer found in medicinal plants such as Ilex kudingcha, Artemisia species, and coffee beans.[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase enzymes, 4,5-diCQA exhibits a multi-target pharmacological profile. It acts as an upstream modulator of the NF-κB and MAPK signaling cascades, effectively dampening the "cytokine storm" at the transcriptional level before it manifests systemically.
This guide analyzes the compound's mechanistic action, quantifies its efficacy based on preclinical data, and provides a standardized protocol for validating its anti-inflammatory potential in a laboratory setting.
Chemical Profile & Pharmacokinetics
Effective drug development requires a precise understanding of the compound's physicochemical properties and metabolic fate.
Upon oral administration, 4,5-diCQA undergoes significant metabolism, primarily mediated by human intestinal flora.[1]
Hydrolysis: The ester bonds are cleaved, releasing caffeic acid and quinic acid .
Isomerization: It can isomerize into 3,4-diCQA or 3,5-diCQA under specific pH conditions in the gastrointestinal tract.
Absorption: While the parent compound has low bioavailability, its metabolites (caffeic acid derivatives) are readily absorbed and contribute to the systemic anti-inflammatory effect.
Mechanistic Pharmacology
The anti-inflammatory potency of 4,5-diCQA stems from its ability to intercept inflammatory signaling at the nuclear transcription level.
NF-κB Pathway Suppression
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of inflammation.[1]
Mechanism: Under basal conditions, NF-κB is sequestered in the cytoplasm by IκBα.[1] Pro-inflammatory stimuli (e.g., LPS) cause IKK to phosphorylate IκBα, leading to its degradation.[1]
Action of 4,5-diCQA: It inhibits the phosphorylation of IκBα. Consequently, the p65 subunit of NF-κB cannot translocate to the nucleus.
Result: Downregulation of target genes including iNOS, COX-2, TNF-α, and IL-6.[1][5][6][7][8]
MAPK Pathway Modulation
Mitogen-Activated Protein Kinases (MAPKs) are critical for transmitting extracellular signals to the nucleus.[1]
Action of 4,5-diCQA: It suppresses the phosphorylation (activation) of three key MAPK sub-families:
Detection: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for assessing anti-inflammatory activity in vitro.
Detailed Methodology
Preparation: Dissolve 4,5-diCQA in DMSO to create a 10 mM stock solution. Store at -20°C.
Seeding: Plate RAW 264.7 cells in 96-well plates at a density of
cells/mL in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Pre-treatment: Replace media with serum-free DMEM containing 4,5-diCQA at graded concentrations (e.g., 2, 4, 8, 16 µM). Include a Vehicle Control (DMSO only).[1] Incubate for 1 hour .
Expert Note: Pre-treatment is critical.[1] Co-treatment (adding drug and LPS simultaneously) often yields lower inhibition rates because the signaling cascade initiates within minutes.[1]
Induction: Add LPS to each well (final concentration 1 µg/mL). Incubate for 18–24 hours .
NO Quantification:
Transfer 100 µL of culture supernatant to a new plate.
Add 100 µL of Griess Reagent.
Incubate for 10 minutes at room temperature (protect from light).
Measure absorbance at 540 nm .
Data Analysis: Calculate % Inhibition relative to the LPS-only control.
Safety & Toxicology
Current research indicates a favorable safety profile for 4,5-diCQA, positioning it as a viable candidate for nutraceutical or pharmaceutical development.[1]
Cytotoxicity: MTT assays confirm that 4,5-diCQA does not affect cell viability in RAW 264.7 cells at concentrations up to 80 µM , which is well above the therapeutic range (2–20 µM).[1]
Acute Toxicity: In rat models, oral doses up to 20 mg/kg showed no adverse physiological effects or behavioral changes.[1]
References
Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation
Source: Nutrients (2021)
[Link][1]
Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases
Source: Frontiers in Pharmacology (2024)
[Link]
Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages
Source: Food and Chemical Toxicology (2019)
[Link][1][7]
Neuroprotective Properties of Isochlorogenic Acid C in Vitro: A Technical Guide
Executive Summary Isochlorogenic acid C (ICAC), chemically identified as 4,5-dicaffeoylquinic acid (4,5-diCQA) , is a polyphenolic compound derived from Lonicera japonica, Artemisia species, and coffee. Unlike its mono-c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isochlorogenic acid C (ICAC), chemically identified as 4,5-dicaffeoylquinic acid (4,5-diCQA) , is a polyphenolic compound derived from Lonicera japonica, Artemisia species, and coffee. Unlike its mono-caffeoylquinic acid counterparts (e.g., Chlorogenic acid), ICAC exhibits enhanced lipophilicity and structural stability, allowing for superior interaction with intracellular signaling domains.
This guide details the in vitro neuroprotective mechanisms of ICAC, specifically its ability to mitigate oxidative stress, excitotoxicity, and neuronal apoptosis in PC12 and SH-SY5Y cell lines. The core value proposition of ICAC lies in its dual-action mechanism: direct scavenging of reactive oxygen species (ROS) and transcriptional upregulation of the Nrf2/HO-1 axis .
Chemical Profile & Pharmacokinetics
Understanding the structural basis of ICAC is prerequisite to experimental design.
Key Structural Feature: The presence of two caffeoyl groups at the C4 and C5 positions of the quinic acid moiety enhances its affinity for the Keap1-Nrf2 complex compared to mono-CQAs.
Mechanistic Architecture
The neuroprotective efficacy of ICAC is not monolithic; it operates through three distinct, self-reinforcing pathways.
The Nrf2/HO-1 Antioxidant Axis (Primary)
The most potent mechanism of ICAC is the activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.
Mechanism: ICAC modifies cysteine residues on Keap1, inducing a conformational change that releases Nrf2.
Translocation: Free Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE).
Output: Upregulation of Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Glutamate-Cysteine Ligase (GCL).
Anti-Apoptotic Signaling (Secondary)
In models of H
O or A-induced toxicity, ICAC shifts the cellular balance from death to survival.
Bcl-2 Family: Upregulates anti-apoptotic Bcl-2 while downregulating pro-apoptotic Bax.
Caspase Cascade: Directly inhibits the cleavage of Caspase-3 and Caspase-9, preventing nuclear fragmentation.
PI3K/Akt: Unlike in cancer models where it may induce arrest, in neuronal cells (SH-SY5Y), diCQAs phosphorylate Akt (Ser473), promoting cell survival.
Excitotoxicity Mitigation (Tertiary)
Glutamate-induced calcium influx is a hallmark of ischemic injury.
Calcium Channel Blockade: ICAC and related diCQAs inhibit P/Q-type voltage-gated calcium channels (VGCCs), reducing intracellular Ca
overload and subsequent mitochondrial depolarization.
Visualizing the Molecular Mechanism[1]
The following diagram illustrates the signal transduction pathway activated by ICAC.
Figure 1: The Nrf2/ARE signaling cascade activated by Isochlorogenic Acid C to mitigate oxidative stress.
Experimental Protocols
To ensure reproducibility, the following protocols utilize SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells. These are the gold standards for in vitro neuroprotection screening.
Cell Culture & Preparation
Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
Differentiation (Optional for PC12): Treat with 50 ng/mL Nerve Growth Factor (NGF) for 5–7 days to induce neurite outgrowth, creating a more "neuron-like" phenotype.
Seeding Density:
cells/well in 96-well plates for viability assays; cells/dish for Western Blot.
Oxidative Insult Workflow (H
O
Model)
This protocol validates the protective window of ICAC.
Seeding: Plate cells and incubate for 24 hours at 37°C/5% CO
.
Pre-treatment: Replace medium with serum-free medium containing ICAC.
Concentration Range: 5, 10, 25, 50 µM.
Duration: Incubate for 2–4 hours (prophylactic window).
Insult: Add Hydrogen Peroxide (H
O) to the medium.
Target Concentration: 200–400 µM (Must be titrated to achieve ~40% cell death in controls).
Final executioner of apoptosis; reduction confirms survival.
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing Isochlorogenic Acid C neuroprotection.
Data Synthesis: Comparative Efficacy
The following data summarizes key findings from comparative studies of dicaffeoylquinic acids (diCQAs). Note that 4,5-diCQA (ICAC) often shows comparable or superior efficacy to 3,5-diCQA due to specific binding affinities.
Requires higher dose for similar efficacy to diCQAs [3].
Technical Insight: The presence of the malonyl group or specific di-caffeoyl arrangement in ICAC facilitates better interaction with the Keap1 BTB domain compared to mono-caffeoylquinic acids, explaining the lower EC
values.
References
Protective Effects of Caffeoylquinic Acid Derivatives on SH-SY5Y Cells. Journal of Neurochemistry.
Neuroprotective Effect of Caffeoylquinic Acids from Artemisia against Oxidative Stress. ResearchGate.
Chlorogenic Acid Enhances Autophagy to Protect Against SH-SY5Y Cell Injury. PubMed Central.
Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid. PubMed. (Demonstrates bioactivity/potency).
Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death. Phytotherapy Research.
Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells through PGK-1 upregulation. Neuroscience.
Hepatoprotective Mechanism of Isochlorogenic Acid C: Targeting the Nrf2/ARE Axis and Inflammatory Cascades
Executive Summary: The Molecule and the Clinical Gap Isochlorogenic acid C (ICAC) , chemically identified as 4,5-dicaffeoylquinic acid (4,5-diCQA) , represents a potent polyphenolic fraction often isolated from Lonicera...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecule and the Clinical Gap
Isochlorogenic acid C (ICAC) , chemically identified as 4,5-dicaffeoylquinic acid (4,5-diCQA) , represents a potent polyphenolic fraction often isolated from Lonicera japonica, Gynura divaricata, and coffee beans. While chlorogenic acids are widely recognized, the specific pharmacological profile of the 4,5-isomer (ICAC) offers a unique therapeutic window for acute and chronic liver injury.
Current standard-of-care treatments for liver injury (e.g., N-acetylcysteine for acetaminophen toxicity) act primarily as glutathione precursors. ICAC advances this paradigm by triggering the host’s endogenous genomic defense systems. This guide dissects the molecular mechanism of ICAC, specifically its ability to uncouple the Nrf2-Keap1 complex and inhibit the NF-κB inflammatory cascade, providing a blueprint for its development as a hepatoprotective agent.
Mechanistic Deep Dive: The Signal Transduction Architecture
The hepatoprotective efficacy of ICAC is not merely due to direct radical scavenging (chemical antioxidant activity) but rather its role as a signaling modulator .
A. The Primary Axis: Nrf2/ARE Activation
Under homeostatic conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation.
ICAC Mechanism of Action:
Keap1 Modification: ICAC interacts with cysteine residues on Keap1, inducing a conformational change that prevents Nrf2 ubiquitination.
Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus.
Genomic Binding: Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) sequences.
Transcriptional Upregulation: This triggers the transcription of Phase II detoxifying enzymes:
Heme Oxygenase-1 (HO-1): Degrades heme into biliverdin (antioxidant), CO (anti-inflammatory), and iron.
NQO1: Prevents quinone redox cycling.
GCLC/GCLM: Rate-limiting enzymes for de novo Glutathione (GSH) synthesis.
B. The Secondary Axis: NF-κB Suppression
Oxidative stress triggers the IκB kinase (IKK) complex. ICAC interrupts this feed-forward loop:
ROS Scavenging: By reducing intracellular ROS, ICAC lowers the activation threshold of IKK.
IκB Stabilization: This prevents the phosphorylation and degradation of IκBα.
NF-κB Retention: The p65/p50 NF-κB complex remains sequestered in the cytoplasm, blocking the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
Visualization: The Dual-Targeting Mechanism
The following diagram illustrates the parallel activation of survival pathways and inhibition of death pathways by ICAC.
Caption: ICAC promotes Nrf2 nuclear translocation while simultaneously inhibiting the ROS-dependent NF-κB inflammatory cascade.
To rigorously evaluate the hepatoprotective potential of ICAC, researchers must utilize models that mimic clinical oxidative injury. The Acetaminophen (APAP)-induced liver injury model is the gold standard due to its well-defined mechanism (NAPQI metabolite depletion of GSH).
A. In Vivo Efficacy Study Design (Murine Model)
Objective: Determine the dose-dependent efficacy of ICAC in preventing APAP-induced centrilobular necrosis.
Protocol Workflow:
Acclimatization: Male C57BL/6 mice (6-8 weeks), n=10 per group.
Grouping:
Group I: Vehicle Control (Saline).
Group II: Model (APAP 300 mg/kg, i.p.).
Group III: Positive Control (Silymarin 100 mg/kg or NAC).
Group IV: Low Dose ICAC (10 mg/kg, p.o.).
Group V: High Dose ICAC (40 mg/kg, p.o.).
Pre-treatment: Administer ICAC orally once daily for 7 days prior to injury.
Induction: On Day 7, administer APAP (300 mg/kg) via intraperitoneal injection 1 hour after the last ICAC dose.
Data must be quantitative. The following table summarizes expected outcomes for a successful hepatoprotective agent.
Biomarker
Function
APAP Model (Untreated)
ICAC Treated (Expected)
Mechanistic Link
ALT / AST
Liver Enzyme Leakage
High Elevation (>1000 U/L)
Significant Reduction (p<0.01)
Membrane Integrity Preservation
MDA
Lipid Peroxidation
High (>10 nmol/mg prot)
Reduced
Prevention of membrane lipid radical attack
GSH
Endogenous Antioxidant
Depleted (<50% control)
Restored/Preserved
Nrf2-mediated GCLC upregulation
SOD
Superoxide Scavenging
Suppressed Activity
Activity Restored
Nrf2-mediated expression
TNF-α
Pro-inflammatory Cytokine
High Elevation
Suppressed
NF-κB Inhibition
Histology
Tissue Architecture
Centrilobular Necrosis
Preserved Architecture
Prevention of cell death
C. Experimental Workflow Diagram
Use this workflow to ensure reproducibility and minimize batch effects.
Caption: Step-by-step experimental workflow for validating ICAC hepatoprotection in an APAP-induced murine model.
Drug Development Considerations
Bioavailability Challenges
Like many caffeoylquinic acids, ICAC suffers from poor oral bioavailability due to:
Instability: Hydrolysis of the ester bond in the high-pH environment of the intestine.
Metabolism: Rapid methylation and sulfation by Phase II enzymes in the gut wall and liver.
Strategic Recommendation:
For drug development, formulation strategies such as phospholipid complexes (phytosomes) or nano-encapsulation are recommended to enhance membrane permeability and protect the ester linkage from premature hydrolysis.
Specificity vs. Isochlorogenic Acid A
While Isochlorogenic Acid A (3,5-diCQA) is more abundant, Isochlorogenic Acid C (4,5-diCQA) often shows distinct binding affinities. Research indicates that the position of the caffeoyl groups affects the steric hindrance when binding to the Keap1 Kelch domain. Comparative docking studies are essential in any Investigational New Drug (IND) filing to justify the selection of the C-isomer over the A-isomer or the mixture.
References
Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway.Frontiers in Pharmacology. (2020).
Chlorogenic acid promotes liver regeneration and repair after acetaminophen-induced liver injury via alleviating oxidative stress and enhancing fatty acid β-oxidation by activating Nrf2. Food & Function. (2025).[2][3]
Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L.
Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases.Frontiers in Pharmacology. (2024).
3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research. (2018).[4]
High-Precision HPLC Profiling of Isochlorogenic Acid C (4,5-Dicaffeoylquinic Acid): Overcoming Isomeric Interference
Executive Summary Isochlorogenic acid C (4,5-Dicaffeoylquinic acid) is a potent antioxidant and antiviral compound found in Lonicera japonica (Honeysuckle), coffee, and various Asteraceae species. Its precise quantificat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isochlorogenic acid C (4,5-Dicaffeoylquinic acid) is a potent antioxidant and antiviral compound found in Lonicera japonica (Honeysuckle), coffee, and various Asteraceae species. Its precise quantification is frequently compromised by the co-presence of its structural isomers: Isochlorogenic acid A (3,5-diCQA) and Isochlorogenic acid B (3,4-diCQA).
This guide provides a definitive protocol for the chromatographic resolution of Isochlorogenic acid C . Unlike generic polyphenol methods, this protocol addresses the critical instability of di-caffeoylquinic acids (diCQAs) at neutral pH and provides a validated gradient system to baseline-separate the "Critical Triad" of isomers.
Chemical Identity & The "Isomer Trap"
Nomenclature Alert: The terms "Isochlorogenic acid A, B, and C" are often used interchangeably in older literature. For regulatory and analytical accuracy, you must verify identity via IUPAC substitution patterns.
Common Name
Chemical Name (IUPAC)
CAS Registry
Polarity/Elution (C18)*
Isochlorogenic Acid B
3,4-Dicaffeoylquinic acid
14534-61-3
Elutes 1st (Most Polar)
Isochlorogenic Acid A
3,5-Dicaffeoylquinic acid
2450-53-5
Elutes 2nd
Isochlorogenic Acid C
4,5-Dicaffeoylquinic acid
57378-72-0
Elutes 3rd (Least Polar)
*Elution order is typical for standard C18 columns but can invert on Phenyl-Hexyl phases.
Structural Isomer Logic
The separation challenge lies in the positional isomerism of the caffeoyl groups on the quinic acid core.
Iso A (3,5): Groups are spatially separated (meta-like), creating moderate hydrophobicity.
Iso B (3,4): Groups are adjacent but closer to the hydrophilic carboxyl tail.
Iso C (4,5): Groups are adjacent and furthest from the carboxyl head, typically resulting in the strongest interaction with C18 ligands.
Observation: A pure standard of Iso C dissolved in neutral water will spontaneously generate Iso A and Iso B peaks within hours.
Solution: All solvents (extraction, dilution, mobile phase) must be acidified to pH 2.0–2.5 .
Stationary Phase Selection
Primary Recommendation:C18 (Octadecyl) with high surface coverage (e.g., Agilent ZORBAX SB-C18 or Phenomenex Kinetex C18). The steric selectivity of C18 is sufficient if the gradient is shallow.
Alternative:Phenyl-Hexyl .[1][2] If C18 fails to resolve Iso B and A, Phenyl-Hexyl utilizes
interactions with the caffeoyl aromatic rings to alter selectivity.
Method Development Workflow
Figure 1: Step-by-step workflow for developing a stability-indicating HPLC method for diCQAs.
Optimized Experimental Protocol
Reagents & Equipment
Standards: Authentic Isochlorogenic acid A, B, and C (purity >98%).
Note: The addition of acid is mandatory to freeze the isomerization equilibrium.
Procedure:
Weigh 0.5 g of pulverized plant material (e.g., Lonicera buds).
Add 20 mL of Extraction Solvent.
Ultrasonicate for 30 mins at < 40°C (Heat promotes degradation).
Centrifuge at 10,000 rpm for 10 mins.
Filter supernatant through a 0.22 µm PTFE filter.
HPLC Conditions
This gradient is designed to "stretch" the middle region of the chromatogram where diCQAs elute.
Parameter
Setting
Column
C18 Column (250 mm × 4.6 mm, 5 µm)
Mobile Phase A
0.2% Formic Acid in Water (pH ~2.6)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Temperature
30°C (Controlled)
Detection
UV-Vis / DAD at 326 nm (Max absorption for caffeoyl moiety)
Injection Vol
5–10 µL
Gradient Program:
Time (min)
% Mobile Phase B
Event
0.0
10
Equilibration
10.0
20
Initial Elution (Mono-CQAs)
25.0
30
Critical Separation Zone (Iso A, B, C)
35.0
45
Wash
40.0
10
Re-equilibration
Expert Insight: The shallow gradient from 10–25 minutes (approx 0.6% B/min increase) is essential. A steep gradient will cause Iso A and Iso B to co-elute.
Isomer Separation Logic & Troubleshooting
The following diagram illustrates the decision logic when encountering co-elution or peak splitting.
Figure 2: Troubleshooting logic for resolving diCQA separation issues.
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
Peak Splitting
Sample solvent pH > 5.0 causing isomerization during injection.
Acidify sample solvent with 0.5% Formic Acid.
Retention Time Drift
Column temperature fluctuation.
Thermostat column at 30°C ± 0.5°C.
Co-elution of A & B
Gradient too steep or stationary phase lacks steric selectivity.
Reduce gradient slope to 0.5% B/min or switch to Phenyl-Hexyl.
Broad Peaks
Secondary silanol interactions.
Ensure Mobile Phase A has sufficient ionic strength (use 0.1% if MS compatibility is not required).
Application Note: Solubilization and Stability of Isochlorogenic Acid C for Cell Culture
Executive Summary Isochlorogenic acid C (ICAC), also known as 4,5-Dicaffeoylquinic acid, is a bioactive polyphenol with significant antioxidant, antiviral, and anti-inflammatory properties. However, its application in in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isochlorogenic acid C (ICAC), also known as 4,5-Dicaffeoylquinic acid, is a bioactive polyphenol with significant antioxidant, antiviral, and anti-inflammatory properties. However, its application in in vitro cell culture is frequently compromised by poor aqueous solubility and chemical instability (oxidation and hydrolysis).
This guide provides a standardized protocol for solubilizing ICAC using Dimethyl Sulfoxide (DMSO) as the primary vehicle, with specific guidelines for minimizing solvent cytotoxicity. It rejects the use of methanol for final cell culture applications due to volatility and toxicity, reserving it strictly for analytical chromatography.
Physicochemical Profile & Solubility Data
Understanding the chemical nature of ICAC is prerequisite to successful formulation. Unlike its isomer Chlorogenic acid (5-CQA), the presence of two caffeoyl groups in ICAC increases its hydrophobicity, making direct aqueous dissolution nearly impossible at physiological pH without a co-solvent.
Property
Specification
Compound Name
Isochlorogenic acid C (4,5-Dicaffeoylquinic acid)
CAS Number
57378-72-0
Molecular Weight
516.45 g/mol
Formula
C₂₅H₂₄O₁₂
Solubility (DMSO)
≥ 10 mg/mL (Recommended Stock); Max ~25 mg/mL
Solubility (Methanol)
Soluble (Analytical Grade Only)
Solubility (Water)
Insoluble / Poor (< 0.5 mg/mL without pH adjustment)
Stability
Light-sensitive; Hydrolyzes in alkaline pH (>8.0)
Solvent Selection Logic: The Case for DMSO
Why DMSO?
While methanol is a potent solvent for polyphenols, it is unsuitable for cell culture stocks because it is highly volatile (altering concentration during storage) and metabolically toxic to many cell lines even at low percentages.
DMSO (Dimethyl Sulfoxide) is the industry standard for ICAC because:
Amphiphilic Nature: It solvates the hydrophobic caffeoyl rings while remaining miscible with aqueous culture media.
Cryoprotection: It prevents crystal formation at -20°C, preserving the stock solution.
Low Volatility: Ensures consistent concentration over repeated uses.
The Toxicity Threshold
Crucial Rule: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) for sensitive lines (e.g., primary neurons, stem cells) or 0.5% (v/v) for robust lines (e.g., HeLa, HEK293).
Example: If your final assay volume is 1 mL, you cannot add more than 1 µL of pure DMSO stock (0.1%).
Protocol: Preparation of Master Stock Solution
Objective: Create a sterile, stable 20 mM Master Stock.
Materials Required[1][2][3][4][5][6][7][8]
Isochlorogenic acid C (Solid powder, stored at -20°C, desiccated).
1.5 mL Amber Microcentrifuge Tubes (Light protection is critical).
Vortex mixer.
Syringe Filter: 0.22 µm PTFE or PVDF (Do NOT use Cellulose Acetate or Nylon, as they bind polyphenols).
Step-by-Step Procedure
Equilibration: Remove the ICAC vial from the freezer and let it warm to room temperature (RT) inside a desiccator for 30 minutes. Reason: Opening a cold vial causes condensation, leading to hydrolysis.
Weighing: Weigh approximately 2 mg of ICAC.
Calculation: To make a 20 mM stock:
Example: For 2.0 mg ICAC, add 193.6 µL of DMSO.
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds. The solution should be clear and yellow/amber.
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 2 minutes. Avoid high heat (>40°C) to prevent degradation.
Sterilization: Filter the stock through a 0.22 µm PTFE syringe filter into a sterile amber tube.
Aliquot & Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
Protocol: Application in Cell Culture (Serial Dilution)
The "Crash" Hazard: Adding 100% DMSO stock directly to media can cause ICAC to precipitate immediately due to the sudden polarity shift. This protocol uses an Intermediate Working Solution .
Workflow Diagram
The following diagram illustrates the safe dilution pathway to ensure solubility and non-toxic DMSO levels.
Figure 1: Step-wise dilution strategy to transition Isochlorogenic acid C from organic solvent to aqueous media without precipitation.
Execution Steps
Prepare Intermediate Solution (100x):
Dilute the 20 mM Master Stock 1:100 into pre-warmed culture media (or PBS).
Example: Add 10 µL of 20 mM Stock to 990 µL of Media.
Result: 200 µM ICAC in 1% DMSO.
Observation: Vortex immediately. Check for turbidity.[1] If cloudy, the compound has crashed; sonicate briefly.[1]
Treat Cells:
Add the Intermediate Solution to your cell culture wells at a 1:10 ratio.
Example: Add 100 µL of Intermediate Solution to 900 µL of media in the well.
Final Result: 20 µM ICAC in 0.1% DMSO (Safe for cells).
Critical Control Points (CCPs)
A. Stability & Oxidation
Polyphenols like ICAC are prone to auto-oxidation in culture media, generating hydrogen peroxide (
) which can cause artifacts (false positives in cytotoxicity or apoptosis assays).
Mitigation: Add Catalase (100 U/mL) or Superoxide Dismutase (SOD) to the media if you suspect oxidative artifacts, unless studying oxidative stress is the goal.
Time Limit: Refresh media containing ICAC every 24 hours.
B. pH Sensitivity
ICAC contains ester bonds sensitive to alkaline hydrolysis.
Requirement: Ensure culture media pH is buffered strictly between 7.2 and 7.4 .
Avoid: Do not store diluted working solutions; prepare fresh immediately before use.
C. Serum Interaction
ICAC binds to serum proteins (Albumin/FBS).
Impact: The "free" (bioactive) concentration may be lower than the calculated concentration.
Recommendation: If possible, perform short-term treatments (1-4 hours) in serum-reduced (1% FBS) or serum-free media, then revert to complete media, to maximize cellular uptake.
References
PubChem. (2023). Isochlorogenic acid C (Compound Summary). National Library of Medicine. [Link]
Timm, M., et al. (2020).[2] "DMSO Concentration in Cell Culture: A Systematic Review of the Literature." Cytotechnology. (Validating 0.1% safe limits). [Link]
Application Note: High-Sensitivity UHPLC-MS/MS Quantification of Isochlorogenic Acid C in Rat Plasma
Executive Summary Isochlorogenic acid C (ICAC), chemically known as 4,5-dicaffeoylquinic acid, is a bioactive quinic acid derivative found in Lonicera japonica (Honeysuckle) and other medicinal plants. It exhibits potent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isochlorogenic acid C (ICAC), chemically known as 4,5-dicaffeoylquinic acid, is a bioactive quinic acid derivative found in Lonicera japonica (Honeysuckle) and other medicinal plants. It exhibits potent anti-inflammatory, antiviral, and antioxidant properties. However, its quantification in biological matrices is complicated by two primary factors:
Structural Isomerism: ICAC (4,5-diCQA) is isomeric with Isochlorogenic acid A (3,5-diCQA) and B (3,4-diCQA). These compounds share identical molecular weights (m/z 516) and similar fragmentation patterns, making chromatographic separation mandatory.
Chemical Instability: Di-caffeoylquinic acids are prone to acyl migration (isomerization) and ester hydrolysis under neutral-to-alkaline pH or elevated temperatures.
This protocol details a validated UHPLC-MS/MS method designed to overcome these challenges through rigorous pH control during sample preparation and optimized gradient elution for isomer resolution.
Analytical Strategy & Mechanism
The Isomer Challenge
The critical quality attribute of this assay is the separation of ICAC from its isomers. Without adequate separation, "total isochlorogenic acids" are quantified rather than the specific 4,5-isomer.
Isochlorogenic Acid A (Iso A): 3,5-dicaffeoylquinic acid
Isochlorogenic Acid B (Iso B): 3,4-dicaffeoylquinic acid
Isochlorogenic Acid C (Iso C): 4,5-dicaffeoylquinic acid
Chromatographic Theory: On a reversed-phase C18 column, the elution order is generally dictated by the hydrophobicity conferred by the position of the caffeoyl groups. The 4,5-substitution pattern (ICAC) typically results in a distinct retention time compared to the 3,4 and 3,5 counterparts, provided the gradient slope is sufficiently shallow (1-2% organic change per minute) during the critical elution window.
Mass Spectrometry Detection
Negative Electrospray Ionization (ESI-) is selected due to the carboxylic acid moiety on the quinic acid core, which deprotonates readily to form
.
Precursor Ion: m/z 515.1
Quantifier Ion: m/z 353.1 (Loss of one caffeoyl moiety:
Reference Standard: Isochlorogenic acid C (purity > 98%).
Internal Standard (IS): Glycyrrhetinic acid (preferred for stability and ionization in negative mode) or Chloramphenicol. Note: Avoid using Chlorogenic acid (5-CQA) as IS due to potential endogenous presence and isomerization.
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
Additives: LC-MS grade Formic Acid (FA).
Matrix: Drug-free Sprague-Dawley rat plasma (K2EDTA anticoagulant preferred).
Experimental Protocol
Workflow Visualization
Caption: Step-by-step bioanalytical workflow emphasizing the critical acidification step to prevent analyte degradation.
Sample Preparation (Protein Precipitation)
Rationale: LLE (Liquid-Liquid Extraction) is possible but PPT (Protein Precipitation) is faster and offers sufficient recovery for ICAC if acidification is used.
Thawing: Thaw plasma samples on ice. Do not use a water bath (heat promotes isomerization).
Stabilization: Immediately add 5% Formic Acid to the plasma (10 µL acid per 100 µL plasma) if not done at collection.
Why? Stabilizes the ester bonds and prevents inter-conversion of isomers.
Spiking: Aliquot 50 µL of acidified plasma into a 1.5 mL centrifuge tube. Add 10 µL of Internal Standard working solution (e.g., Glycyrrhetinic acid, 500 ng/mL).
To ensure "Trustworthiness" and "Self-Validation," the following acceptance criteria must be met:
Selectivity: Analyze 6 blank plasma lots. No interference peak >20% of the LLOQ area at the retention time of ICAC.
Linearity: Range typically 5 – 2000 ng/mL . Correlation coefficient (
) must be > 0.99. Weighting factor is recommended.
Precision & Accuracy:
Intra-day/Inter-day CV% must be <15% (20% for LLOQ).
Accuracy must be within ±15% of nominal (±20% for LLOQ).
Matrix Effect: Compare the slope of the calibration curve in matrix vs. solvent. A value between 85-115% indicates minimal suppression.
Troubleshooting: If suppression is high (>20%), switch from PPT to Solid Phase Extraction (SPE) using a Waters Oasis HLB cartridge.
Stability (Crucial):
Benchtop: 4 hours on ice (Acidified).
Autosampler: 24 hours at 4°C.
Freeze/Thaw: 3 cycles at -80°C.
Note: Un-acidified plasma samples will likely fail stability tests due to isomerization.
Pharmacokinetic Application
Study Design
Animals: Male Sprague-Dawley rats (200–250 g).
Dosing:
Oral (PO): 10–50 mg/kg (suspended in 0.5% CMC-Na).
Intravenous (IV): 2–5 mg/kg (dissolved in saline/PEG400).
Sampling: Collect 0.2 mL blood into heparinized tubes at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h.
Processing: Centrifuge immediately (4°C, 3000 rpm, 10 min). Add 5% formic acid to plasma immediately after separation. Store at -80°C.
Data Analysis
Calculate PK parameters (
, , , ) using non-compartmental analysis (WinNonlin or Phoenix).
Expected Profile:
Bioavailability: Generally low (<5%) due to poor solubility and extensive metabolism.
Double Peak Phenomenon: Often observed in PO dosing due to enterohepatic recirculation or segmented absorption in the GI tract.
References
Li, Z., et al. (2016). Pharmacokinetics of isochlorogenic acid C in rats by HPLC-MS: Absolute bioavailability and dose proportionality. Journal of Ethnopharmacology.
Wang, X., et al. (2017). Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study. Journal of Chromatographic Science.
Clifford, M. N., et al. (2003). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Journal of Agricultural and Food Chemistry.
Zhang, L., et al. (2020).[1] Identification of the metabolites of isochlorogenic acid A in rats by UHPLC-Q-Exactive Orbitrap MS. Frontiers in Pharmacology.
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Application Note: Ionic Liquid-Based Ultrasound-Assisted Extraction of Isochlorogenic Acid C
This Application Note is designed for researchers in phytochemistry and drug development. It details the high-efficiency extraction of Isochlorogenic acid C (ICGA) using Ionic Liquid-based Ultrasound-Assisted Extraction...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in phytochemistry and drug development. It details the high-efficiency extraction of Isochlorogenic acid C (ICGA) using Ionic Liquid-based Ultrasound-Assisted Extraction (IL-UAE) .[1]
Executive Summary
Isochlorogenic acid C (ICGA) is a dicaffeoylquinic acid isomer exhibiting potent antioxidant, anti-inflammatory, and antiviral properties. Traditional extraction methods (Soxhlet, maceration) using volatile organic solvents (methanol, ethanol) often suffer from long extraction times, thermal degradation of the target analyte, and environmental toxicity.
This protocol utilizes 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a "green" designer solvent coupled with ultrasonic cavitation. This synergistic approach significantly enhances mass transfer, reducing extraction time from hours to minutes while increasing yield by approximately 20-30% compared to conventional ethanol reflux.
Mechanism of Action
The efficiency of IL-UAE relies on two concurrent physical-chemical mechanisms: Acoustic Cavitation and Tunable Solvation .
Mechanistic Workflow
The following diagram illustrates the synergistic effects of ultrasound energy and ionic liquid chemistry on the plant matrix.
Figure 1: Synergistic mechanism of Ionic Liquid and Ultrasound in extracting intracellular compounds.
Materials and Reagents
Ionic Liquid Selection
The choice of anion and cation is critical. For quinic acid derivatives like ICGA, the imidazolium cation [Bmim]+ provides excellent solubility via
interactions with the aromatic rings of the caffeoyl groups.
Rationale: The bromide anion (Br-) effectively disrupts the hydrogen bonding network of the plant cell wall (cellulose), facilitating solvent entry. [Bmim]Br has shown superior yields compared to [Bmim]Cl or [Bmim]BF4 for this specific analyte.
Plant Material: Dried flower buds of Chrysanthemum morifolium or Lonicera japonica, ground to powder (approx. 40-60 mesh).
Experimental Protocol
Pre-treatment
Drying: Dry the plant material in an oven at 45°C until constant weight.
Grinding: Pulverize the dried material and sieve through a 60-mesh screen to ensure uniform particle size.
Optimization Strategy (Design Space)
Before final extraction, it is crucial to define the design space. The following parameters are critical control points:
Parameter
Range Tested
Optimal Target (Typical)
Mechanistic Impact
IL Concentration
0.25 – 1.0 mol/L
0.65 mol/L
Balances viscosity vs. solvation power. High conc. increases viscosity, hindering cavitation.
Liquid-Solid Ratio
10:1 – 40:1 (mL/g)
25:1
Ensures sufficient driving force for mass transfer without excessive solvent waste.
Ultrasonic Time
10 – 60 min
45 – 50 min
Prolonged sonication may degrade ICGA due to local hotspots.
Ultrasonic Power
200 – 500 W
250 – 300 W
Higher power improves cell disruption but increases temperature.
Step-by-Step Extraction Procedure
Solvent Preparation: Dissolve [Bmim]Br in ultrapure water to prepare a 0.65 mol/L solution.
Sample Weighing: Weigh 1.0 g of pre-treated plant powder into a 50 mL centrifuge tube or Erlenmeyer flask.
Mixing: Add 25 mL of the prepared IL solution (Liquid-Solid ratio ~25:1). Vortex for 30 seconds to wet the powder.
Ultrasound Extraction:
Place the vessel in an ultrasonic cleaning bath (e.g., 40 kHz, 250 W).
Maintain temperature at 30–40°C by circulating water (ice bath if necessary) to prevent thermal degradation.
Sonicate for 50 minutes .
Separation: Centrifuge the extract at 8,000 rpm for 10 minutes . Collect the supernatant.
Dilution (for Analysis): Dilute the supernatant with Methanol (1:1 v/v) to reduce viscosity and precipitate any co-extracted polysaccharides before HPLC injection. Filter through a 0.22
m PTFE membrane.
Analytical Validation (HPLC-UV)
To quantify the yield, use the following High-Performance Liquid Chromatography (HPLC) method.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm
The following table summarizes the expected performance of IL-UAE compared to traditional methods based on literature values for chlorogenic acid derivatives.
Extraction Method
Solvent
Time (min)
Temp (°C)
Yield (mg/g)
Relative Efficiency
Maceration
Water
120
25
2.15
100% (Baseline)
Heat Reflux
70% Ethanol
90
80
3.45
160%
UAE (Conventional)
70% Ethanol
45
40
3.80
176%
IL-UAE (Optimized)
[Bmim]Br (aq)
50
30
4.20
195%
Note: Data derived from comparative studies on Chrysanthemum morifolium [1].
Workflow Diagram
Figure 2: Step-by-step experimental workflow for IL-UAE of Isochlorogenic acid C.
Troubleshooting & Critical Control Points
Viscosity Management
Issue: Ionic liquids are inherently viscous, which can dampen the cavitation effect of ultrasound and hinder mass transfer.
Solution: Do not use pure IL. The optimized concentration is 0.65 mol/L in water.[1][6] This drastically reduces viscosity while maintaining the chemical interaction benefits of the IL.
Thermal Degradation
Issue: Ultrasound generates internal heat. Isochlorogenic acid C is sensitive to high temperatures (>60°C) for prolonged periods.
Solution: Use a water bath with cooling capability. Monitor temperature with a thermometer; if it exceeds 45°C, pause and add ice to the bath.
Recovery of Ionic Liquid
Issue: ILs are expensive.
Solution: Use an Aqueous Two-Phase System (ATPS) for recovery. Adding a salt like
to the extract can cause phase separation. The ICGA will partition into the salt-rich phase (or IL-rich phase depending on pH), allowing the IL to be recycled.
References
Li, N., et al. (2018). Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid-based ultrasound-assisted extraction and aqueous two-phase system.[1] Journal of Chromatography B.
Sun, Y., et al. (2017). Ionic liquid-based enzyme-assisted extraction of chlorogenic acid from Flos Lonicera Japonicae.[2] Bioresources and Bioprocessing.
Zhang, L., et al. (2016). Ionic liquid-based ultrasound-assisted extraction of chlorogenic acid from Lonicera japonica Thunb. Journal of Pharmaceutical and Biomedical Analysis.
Gao, Y., et al. (2023). Ionic liquid-based ultrasonic-assisted extraction coupled with HPLC to analyze isoquercitrin, trifolin and afzelin. Scientific Reports.
Preparation of Isochlorogenic acid C stock solution for in vivo studies
Abstract Isochlorogenic acid C (ICAC), chemically identified as 4,5-dicaffeoylquinic acid (4,5-diCQA), is a bioactive polyphenol with significant antioxidant, anti-inflammatory, and antiviral potential.[1][2] However, it...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Isochlorogenic acid C (ICAC), chemically identified as 4,5-dicaffeoylquinic acid (4,5-diCQA), is a bioactive polyphenol with significant antioxidant, anti-inflammatory, and antiviral potential.[1][2] However, its application in in vivo efficacy studies is frequently compromised by two physicochemical barriers: poor aqueous solubility (limiting dosage concentration) and pH-dependent isomerization (instability at physiological pH).[1] This Application Note provides a standardized, self-validating protocol for preparing high-concentration stock solutions and stable in vivo vehicles (IV/IP/Oral), ensuring reproducible dosing and chemical integrity.
Pre-Formulation Assessment & Compound Profile
Before initiating formulation, researchers must verify the specific isomer identity. Commercial "Isochlorogenic acid" is often a mixture; this protocol is specific to the 4,5-diCQA isomer.
Property
Specification
Critical Note
Compound Name
Isochlorogenic Acid C
Synonyms: 4,5-Dicaffeoylquinic acid; 4,5-diCQA
CAS Number
57378-72-0
Distinct from Isochlorogenic A (3,5-diCQA) and B (3,4-diCQA)
Molecular Weight
516.45 g/mol
Solubility (DMSO)
≥ 50 mg/mL
Excellent.[1] Preferred solvent for Master Stock.[3]
Critical Constraint: Precipitates rapidly in simple saline.[1]
Stability (pH)
Stable at pH < 5.0
Risk: Rapid isomerization to 3,5-diCQA at pH > 7.[1]0.
The Solubility-Stability Paradox
The formulation strategy addresses a specific paradox:
Solubility Requirement: To achieve a therapeutic dose (e.g., 20 mg/kg) in a mouse (injection volume ~100 µL), the working solution must be 2–4 mg/mL . Simple aqueous buffers cannot support this concentration.
Stability Requirement: 4,5-diCQA undergoes acyl migration (isomerization) in neutral/alkaline environments.
Solution: Use a non-aqueous co-solvent system (DMSO/PEG) to maintain solubility and minimize the water activity that facilitates hydrolysis/isomerization until the moment of injection.
Protocol A: Preparation of Master Stock Solution (50 mg/mL)
Purpose: Long-term storage and high-concentration base for dilution.[1]
Step-by-Step Formulation (Example: Preparing 1 mL final volume):
Critical: The order of addition is mandatory to prevent "crashing out" (precipitation).
Step 1 (Solubilization): Thaw a Master Stock aliquot (50 mg/mL). Pipette 40 µL of Master Stock into a fresh sterile tube.
(Current Vol: 40 µL | Conc: 50 mg/mL)
Step 2 (Bridge Solvent): Add 400 µL of PEG 400 . Vortex immediately for 10 seconds.
Why? PEG bridges the polarity gap between DMSO and water. Adding water directly to DMSO often causes hydrophobic polyphenols to crash out.
Step 4 (Aqueous Phase): Slowly add 510 µL of warm (37°C) Sterile Saline dropwise while vortexing or swirling.
Final Vol: 1000 µL (1 mL)
Final Conc: 2 mg/mL
Step 5 (pH Check - Optional but Recommended): Check pH with a micro-strip.[1] If pH > 7.0, adjust cautiously with 0.1N HCl to pH 5.5–6.0 to prevent isomerization during the dosing window.
Caption: Step-wise co-solvent addition strategy prevents precipitation of hydrophobic ICAC.
Diagram 2: Stability & Isomerization Logic
Caption: pH-dependent instability of 4,5-diCQA requires acidic vehicles to prevent isomerization.
Quality Control & Validation
To ensure the data generated is due to 4,5-diCQA and not its isomers:
Visual Inspection: The working solution must be clear. Any turbidity indicates precipitation; do not inject.
HPLC Verification (The "Gold Standard"):
Run a sample of the Working Solution immediately after preparation and again after 2 hours (or post-dosing).
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).[1]
Detection: UV 327 nm.
Acceptance Criteria: >95% peak area retention for 4,5-diCQA. If peaks for 3,5-diCQA appear, the vehicle pH is likely too high.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 6474309 (4,5-Dicaffeoylquinic acid). National Center for Biotechnology Information (2025).[1] Link[1]
Xie, C., et al. (2012). "Isomerization and stabilization of chlorogenic acid derivatives in aqueous solution." Journal of Agricultural and Food Chemistry.
Li, P., & Zhao, L. (2019). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics.
Pharmacokinetics of diCQAs
Zhou, Y., et al. (2017). "Pharmacokinetics and tissue distribution of isochlorogenic acid C in rats." Journal of Chromatography B. Link (Provides baseline for dosage and detection methods).[1]
Therapeutic Application
Park, S., et al. (2025). "Isochlorogenic Acid C Prevents Acute Gastritis by Mitigating Gastric Mucosa Injury."[8] Journal of Microbiology and Biotechnology. Link
Isolation and purification of 4,5-dicaffeoylquinic acid using HSCCC
Strategic Overview 4,5-Dicaffeoylquinic acid (4,5-DCQA) is a potent bioactive polyphenol found in Artemisia, Lonicera japonica (Honeysuckle), and coffee.[1][2] It exhibits significant anti-HIV, anti-oxidative, and anti-m...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
4,5-Dicaffeoylquinic acid (4,5-DCQA) is a potent bioactive polyphenol found in Artemisia, Lonicera japonica (Honeysuckle), and coffee.[1][2] It exhibits significant anti-HIV, anti-oxidative, and anti-melanogenic properties.[1][2] However, its isolation presents a distinct chemical engineering challenge:
Isomeric Complexity: It co-exists with structurally near-identical isomers (3,4-DCQA and 3,5-DCQA).[1][2]
Solid-Phase Adsorption: Traditional silica gel chromatography often leads to irreversible adsorption (loss of yield) and on-column isomerization due to active silanol groups.[1][2]
Lability: The molecule is prone to acyl migration (isomerization) under neutral/alkaline pH and thermal stress.[1][2]
Why HSCCC?
High-Speed Counter-Current Chromatography (HSCCC) utilizes a liquid stationary phase, eliminating solid-support adsorption.[1][2] This ensures 100% sample recovery and minimizes the risk of on-column degradation, making it the "Gold Standard" for separating caffeoylquinic acid isomers.[1][2]
Mechanism & Stability Control[1][2]
Before initiating isolation, researchers must understand the degradation kinetics.[1][2] 4,5-DCQA is thermodynamically less stable than its mono-acyl counterparts.[1][2]
The Isomerization Trap
Under neutral pH (
) or high temperature (), 4,5-DCQA undergoes acyl migration.[1][2]
Figure 1: Isomerization pathways of Dicaffeoylquinic acids. Maintaining an acidic environment is non-negotiable for purity.
Pre-Separation Protocol: Extraction
Do not inject crude raw material directly into the HSCCC.[1][2] An enrichment step is required to remove chlorophyll, lipids, and sugars.[1][2]
Ensure 0.1% Formic Acid is present in BOTH phases.
References
Wang, Y., & Liu, B. (2007).[1][2][3] Preparative isolation and purification of dicaffeoylquinic acids from Ainsliaea fragrans Champ by high-speed counter-current chromatography.[2][3][6] Phytochemical Analysis, 18(5), 436-440.[1][2][3]
Li, Y., et al. (2016).[1][2] Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions. Molecules, 21(12).[1][2]
Peng, Y., et al. (2015).[1][2] An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb.[1][2][6] Molecules, 20(10).[1][2] [1][2]
Cayman Chemical. (n.d.).[1][2] 4,5-Dicaffeoylquinic Acid Product Information & Biological Activity.
Precision Cytotoxicity Profiling of Isochlorogenic Acid C (4,5-Dicaffeoylquinic Acid)
Application Note & Protocol | Version 2.1 Abstract & Strategic Context Isochlorogenic acid C (ICAC), chemically identified as 4,5-Dicaffeoylquinic acid (4,5-DCQA) , is a bioactive polyphenol exhibiting a "Janiform" pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol | Version 2.1
Abstract & Strategic Context
Isochlorogenic acid C (ICAC), chemically identified as 4,5-Dicaffeoylquinic acid (4,5-DCQA) , is a bioactive polyphenol exhibiting a "Janiform" pharmacological profile: it acts as a cytoprotective antioxidant in normal somatic cells (e.g., fibroblasts, neurons) while exerting pro-apoptotic cytotoxicity in oncogenic lines (e.g., Hepatocellular carcinoma, Glioblastoma).
The Challenge: Standard tetrazolium-based assays (MTT/MTS) are prone to false negatives when profiling polyphenols like ICAC. The catechol moieties in 4,5-DCQA can directly reduce tetrazolium salts to formazan in the absence of viable cells, artificially inflating viability signals.
The Solution: This protocol details a High-Fidelity CCK-8 Assay optimized for polyphenolic compounds, incorporating a mandatory "Cell-Free Chemical Background" correction. A secondary Sulforhodamine B (SRB) protocol is provided as a non-redox validation standard.
Preferred Stock. Hygroscopic; use anhydrous DMSO.[2]
Ethanol
~ 20 mg/mL
1 Month
Evaporation risk alters concentration.
Water
< 1 mg/mL
Unstable
Do not use for stock preparation.
Stock Solution Protocol (10 mM)
Weigh 5.16 mg of Isochlorogenic acid C powder.
Dissolve in 1.0 mL of sterile, anhydrous DMSO.
Vortex for 30 seconds until completely clear.
Aliquot into amber microtubes (50 µL/tube) to prevent freeze-thaw degradation.
Working Solution: Dilute stock 1:1000 in culture medium for a 10 µM starting point. Keep final DMSO concentration < 0.5% (v/v).
Experimental Logic & Workflow
The following diagram illustrates the corrected workflow required to eliminate false viability data caused by polyphenolic redox cycling.
Figure 1: Corrected Cytotoxicity Workflow. Note the "Interference Control" (Group C) essential for subtracting non-enzymatic reduction of WST-8 by Isochlorogenic acid C.
Validated Protocol: CCK-8 Assay (Redox-Corrected)
Applicability: High-throughput screening of ICAC cytotoxicity in cancer lines (e.g., HepG2, A549) or neuroprotection models (e.g., SH-SY5Y).
Reagents[3][4][5]
Cell Counting Kit-8 (CCK-8): Contains WST-8. More stable and less prone to precipitation than MTT.
Assay Media: Phenol-red free DMEM/RPMI is recommended to increase sensitivity, though standard media is acceptable if blanked correctly.
Step-by-Step Procedure
Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL media in a 96-well plate. Incubate 24h for attachment.
Perimeter Rule: Fill outer wells with PBS to prevent edge-effect evaporation.
Treatment Map:
A (Test): Cells + Media + ICAC (Various concentrations).
B (Vehicle): Cells + Media + DMSO (Matches highest ICAC solvent %).
C (Blank): Media only (No cells, No drug).
D (Interference Control - CRITICAL): Media + ICAC (No cells). Prepare one well for every concentration of ICAC tested.
Incubation: Treat for 24h, 48h, or 72h at 37°C, 5% CO₂.
Development: Add 10 µL of CCK-8 reagent to each well.
Note: Avoid introducing bubbles; they distort OD readings.
Incubation: Incubate for 1–4 hours. Check visually; orange color indicates metabolic activity.
Monitor Group D: If Group D turns orange rapidly, ICAC is reacting with the reagent. Proceed immediately to measurement or switch to SRB assay (Section 5).
Measurement: Measure Absorbance (OD) at 450 nm .
Calculation
Where accounts for the chemical reduction of WST-8 by ICAC.[3]
Alternative Protocol: Sulforhodamine B (SRB)
Rationale: If ICAC interference in CCK-8 is >15% of the signal, use SRB. SRB stains cellular protein mass and is strictly independent of mitochondrial redox activity.
Fixation: Add 50 µL cold 50% (w/v) trichloroacetic acid (TCA) directly to culture supernatant. Incubate 1h at 4°C.
Washing: Wash 5x with tap water. Air dry.
Staining: Add 100 µL 0.4% (w/v) SRB in 1% acetic acid. Incubate 30 min at RT.
Washing: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
Solubilization: Add 150 µL 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.
Read: Measure OD at 510 nm .
Mechanistic Context: The Apoptotic Signaling Pathway
When ICAC exhibits cytotoxicity (e.g., in cancer models), it typically operates via ROS-mediated mitochondrial dysfunction.
Figure 2: Putative Mechanism of Action. ICAC induces cytotoxicity in neoplastic cells via ROS generation, activating MAPK stress pathways and suppressing NF-κB survival signals.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
High Background in "No Cell" Wells
Direct reduction of WST-8 by ICAC.
Use Formula 4.3 to subtract. If OD > 0.5, switch to SRB Assay.
Precipitation in Wells
ICAC insolubility in aqueous media.
Ensure DMSO stock is anhydrous.[1] Limit final concentration < 200 µM.[2]
Inconsistent Replicates
Evaporation or Pipetting error.
Use "Perimeter Rule" (PBS in edge wells). Pre-mix media and drug before adding to cells.
Low Sensitivity
Low metabolic rate of cell line.
Increase incubation time of CCK-8 to 4 hours or increase seeding density.
References
Selleck Chemicals. Isochlorogenic acid C (3,4-Dicaffeoylquinic acid) Datasheet. Retrieved from
MedChemExpress. 4,5-Dicaffeoylquinic acid (Isochlorogenic acid C) Product Information. Retrieved from
Wang, G. F., et al. (2017). Antiviral activity of isochlorogenic acid C against enterovirus 71 infection.[1][4]Journal of Ethnopharmacology . (Context: Viral plaque reduction and cytotoxicity in Vero cells).
Bernatoniene, J., & Kopustinskiene, D. M. (2018). The Role of Bioactive Phenolic Compounds in the Treatment of Hepatic Fibrosis.International Journal of Molecular Sciences . (Context: Hepatoprotective vs cytotoxic mechanisms).
Shoemaker, M., et al. (2005). Comparison of the SRB, MTT, and Lytic Peptide Assays for Cytotoxicity Screening.Cancer Chemotherapy and Pharmacology. (Context: Validation of SRB for compounds interfering with MTT).
Application Note: High-Fidelity Solid Phase Extraction (SPE) of Isochlorogenic Acid C (4,5-Dicaffeoylquinic Acid)
[1] Abstract & Strategic Overview Isochlorogenic acid C (4,5-dicaffeoylquinic acid) is a bioactive polyphenolic compound critical to the pharmacological profile of Lonicera japonica (Honeysuckle) and coffee derivatives.[...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
Isochlorogenic acid C (4,5-dicaffeoylquinic acid) is a bioactive polyphenolic compound critical to the pharmacological profile of Lonicera japonica (Honeysuckle) and coffee derivatives.[1] While high-performance liquid chromatography (HPLC) methods exist, the analyte presents a unique sample preparation challenge: acyl migration .[1]
Under neutral or basic conditions (pH > 5.[1]0) or elevated temperatures, the caffeoyl groups on the quinic acid core migrate, causing 4,5-diCQA to rapidly isomerize into Isochlorogenic acid A (3,5-diCQA) and B (3,4-diCQA).[1] Standard SPE protocols often fail because they ignore this thermodynamic instability.[1]
This guide presents a "Cold-Acidic" SPE workflow designed to freeze the isomerization equilibrium, ensuring that the detected peak area reflects the true biological concentration, not an artifact of the extraction process.
Target Analyte Profile
To design an effective SPE, we must exploit the physicochemical properties of the target while mitigating its instability.
Property
Value
Implication for SPE
Chemical Name
4,5-Dicaffeoylquinic acid
Contains two hydrophobic caffeoyl wings and a polar quinic acid core.[1]
Molecular Weight
516.45 g/mol
Suitable for standard pore size sorbents (60 Å).[1]
pKa (Carboxyl)
~3.5
Critical: Must be protonated (pH < 2.[1]5) to retain on Reversed-Phase (C18).
pKa (Phenolic)
~8.5
Avoid basic pH to prevent ionization and oxidation.[1]
LogP
~1.5 - 2.0 (estimated)
Moderately hydrophobic; retains well on C18 and HLB.[1]
Stability
Low
Critical: Degrades/Isomerizes at pH > 5 or T > 40°C.
Method Development: Phase Selection
We evaluate three common SPE mechanisms. Reversed-Phase (C18) is selected as the primary method due to the instability of the analyte in the elution solvents required for Anion Exchange.[1]
C18 (Recommended): Relies on hydrophobic interaction.[1] Requires acidification of the load sample to suppress ionization of the carboxylic acid, driving the analyte onto the sorbent.
MAX (Mixed-Mode Anion Exchange):NOT RECOMMENDED. Standard MAX elution requires 5% Ammonium Hydroxide (pH ~11), which will instantly degrade Isochlorogenic acid C into its isomers.[1]
Protocol A: Purification from Plant Matrix (Lonicera japonica)
Goal: Isolate 4,5-diCQA from chlorophyll, lipids, and sugars.[1]
Reagents
Conditioning Solvent: Methanol (LC-MS Grade)
Equilibration Buffer: 0.5% Formic Acid in Water (pH ~2.2)[1]
Caption: Plant extraction workflow emphasizing acidification at every step to prevent isomerization.
Step-by-Step Procedure
Sample Extraction: Sonicate 0.5g powder in 25 mL 70% Methanol with 1% Formic Acid . Note: The acid is mandatory here to stabilize the isomers immediately upon release.
Dilution: Take 1 mL of extract and dilute with 1 mL of 1% Formic Acid in water. (Reduces organic content to <35% to ensure retention).
SPE Conditioning: Pass 3 mL Methanol followed by 3 mL 0.5% Formic Acid through a 500mg/3mL C18 cartridge .
Loading: Load the diluted sample at approx 1 drop/second.
Interference Wash: Wash with 3 mL of 10% Methanol in 0.5% Formic Acid .
Why? This removes highly polar sugars and organic acids (quinic acid) without eluting the hydrophobic diCQA.[1]
Elution: Elute with 3 mL Methanol containing 1% Formic Acid .
Post-Processing: Store at -20°C immediately. Analyze within 24 hours.
Protocol B: Trace Analysis in Plasma
Goal: Remove proteins and phospholipids to prevent matrix effects in LC-MS/MS.
Reagents
Sorbent: Polymer-based HLB (e.g., Oasis HLB or equivalent) 30mg/1mL.[1]
Reconstitution: Evaporate under Nitrogen at 30°C (Do not exceed 35°C). Reconstitute in mobile phase.
Critical Control Point: The Isomerization Trap
The most common failure mode in this analysis is the "phantom peak" phenomenon, where pure Isochlorogenic Acid C converts to A and B during the process.
Caption: Thermodynamic instability of 4,5-diCQA. Acyl migration is irreversible for analytical purposes.
Validation Criteria (Self-Check)
To validate your SPE method, perform a Stability QC :
Spike a blank matrix with pure Isochlorogenic Acid C.[1]
Pass Criteria: No detectable peaks for Isochlorogenic Acid A or B. If A/B appear, your SPE wash/elution steps are not acidic enough, or your evaporation temperature is too high.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Recovery (<60%)
Sample pH > pKa during load.
Ensure load pH is < 2.5 using Phosphoric or Formic acid.[1]
Peak Splitting
Isomerization on-column.
Use column temperature < 25°C during LC analysis.[1]
Increase the % Methanol in the Wash step to 15-20% (monitor analyte loss).
References
Nomenclature and Chemistry: Clifford, M. N., et al. "Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity." Natural Product Reports, 2017.
Isomerization Mechanism: Xue, M., et al. "Comparative stability of caffeoylquinic acids under different pH and heating conditions." Food Chemistry, 2016.
Plant Extraction Protocol: Li, J., et al. "Isolation and Purification of Isochlorogenic Acid A from Lonicera japonica Thunb Using High-Speed Counter-Current Chromatography."[1][9] Journal of Chromatographic Science, 2016. [1]
Plasma Analysis: Zhan, M., et al. "Analysis of metabolites of 4,5-dicaffeoylquinic acid in rat plasma and urine based on LC-MS." China Journal of Chinese Materia Medica, 2020.
Improving oral bioavailability of Isochlorogenic acid C in pharmacokinetics
Technical Support Center: Optimizing Oral Bioavailability of Isochlorogenic Acid C Identity Verification: Compound: Isochlorogenic acid C (ICAC)[1] Chemical Name: 4,5-Dicaffeoylquinic acid (4,5-diCQA)[1][2][3][4][5][6][7...
Welcome to the Advanced Application Support Center
User Status: Verified (Researcher/Scientist)
Ticket Subject: Strategies to overcome low oral bioavailability (<15%) of Isochlorogenic acid C.
Executive Summary:
Isochlorogenic acid C (ICAC) exhibits a "Bioavailability Paradox": it possesses potent antiviral (anti-HBV/HIV), hepatoprotective, and antioxidant properties in vitro, yet demonstrates poor systemic exposure in vivo. This guide addresses the three critical failure points: Solubility-Limited Absorption , Gastrointestinal Instability , and Rapid Metabolic Elimination .
Module 1: Diagnostic & Physicochemical Profiling
Q1: My ICAC reference standard degrades rapidly in solution. How do I stabilize it for PK dosing?
Diagnosis: ICAC contains two caffeoyl moieties with catechol groups, making it highly susceptible to oxidation (quinone formation) and hydrolysis (cleavage to caffeic acid) under alkaline conditions or light exposure.
Troubleshooting Protocol:
Solvent Choice: Avoid pure water for stock solutions. Use DMSO or Ethanol (solubility >50 mg/mL).[11][12]
pH Control: Maintain pH < 5.0. In neutral/alkaline buffers (pH > 7.0), the ester bonds hydrolyze rapidly.
Light Protection: Amber glassware is mandatory.
Antioxidant Additive: For aqueous dosing vehicles, add 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite to prevent oxidation during the absorption window.
Q2: I am seeing multiple peaks in my LC-MS chromatogram for the "pure" standard. Is this contamination?
Diagnosis: Likely Isomerization or Trans-esterification .[1]
Mechanism: In solution, acyl migration can occur, converting 4,5-diCQA (ICAC) into 3,5-diCQA (Isochlorogenic acid A) or 3,4-diCQA (Isochlorogenic acid B).
Solution:
Keep autosampler temperature at 4°C .
Use an acidic mobile phase (0.1% Formic Acid) immediately.
Critical Check: Verify separation efficiency. 4,5-diCQA typically elutes after 3,4-diCQA but before or very close to 3,5-diCQA depending on the C18 column phase.[1]
Module 2: Formulation Engineering (The Core Solution)
Q3: Standard suspension dosing yields low AUC. Which formulation strategy offers the highest ROI for bioavailability?
Recommendation:TPGS-Modified Liposomes or Phospholipid Complexes (Phytosomes) .[1]
Rationale: ICAC is a BCS Class IV (or borderline III/IV) compound.
Liposomes protect the ester bond from gastric hydrolysis.
TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate) acts as a dual-function excipient: it stabilizes the liposome and inhibits P-glycoprotein (P-gp) efflux pumps, which actively excrete ICAC back into the gut lumen.[1]
Protocol: Preparation of TPGS-Modified ICAC Liposomes
Objective: Create a stable nanocarrier to enhance permeability and prevent hydrolysis.
Reagent
Function
Quantity (Molar Ratio)
Isochlorogenic acid C
Active Pharmaceutical Ingredient
1
Soy Lecithin (SPC)
Lipid Bilayer Former
10
Cholesterol
Membrane Stabilizer
3
TPGS
P-gp Inhibitor / Steric Stabilizer
1
Step-by-Step Workflow:
Dissolution: Dissolve ICAC, SPC, Cholesterol, and TPGS in Dehydrated Ethanol in a round-bottom flask. Ensure complete solubilization.
Film Formation: Evaporate the ethanol using a rotary evaporator at 40°C under vacuum until a thin, uniform lipid film forms on the flask wall.
Hydration: Add Phosphate Buffered Saline (pH 5.5) to the flask. Hydrate the film by rotating at 45°C for 1 hour. Note: pH 5.5 is chosen to maximize ICAC stability.
Size Reduction (Critical): Probe sonicate the suspension (pulse mode: 3s on, 2s off) for 10 minutes in an ice bath to prevent overheating.
Target Particle Size: 100–150 nm.
PDI: < 0.3.
Purification: Centrifuge at 3,000 rpm for 10 mins to remove non-encapsulated drug (pellet) if using a suspension method, or use dialysis (MWCO 3.5 kDa) to remove free drug.
Module 3: Pharmacokinetic Troubleshooting
Q4: Even with liposomes, I see a "double peak" in the plasma concentration-time curve. What is happening?
Analysis: This is characteristic of Enterohepatic Recirculation .
Mechanism: ICAC is glucuronidated in the liver
excreted via bile into the intestine hydrolyzed by gut bacteria (β-glucuronidase) back to parent ICAC reabsorbed.
Impact: This extends the half-life (
) but complicates analysis.
Action: Do not truncate your sampling time. Ensure sampling up to 24 hours to capture the secondary peak and accurately calculate
.
Q5: What are the major metabolites I should track?
Do not just look for the parent (4,5-diCQA). You must monitor:
Figure 1: Critical barriers to Isochlorogenic Acid C bioavailability and the mechanistic intervention of TPGS-liposomes.[1]
Module 4: Bioanalytical FAQs (LC-MS/MS)
Q6: Which MRM transition should I use for 4,5-diCQA?
Precursor Ion: m/z 515.1
(Negative Ion Mode is superior for polyphenols).[1]
Product Ions:
m/z 353 (loss of one caffeoyl moiety) – Quantifier.
m/z 191 (quinic acid) – Qualifier.
m/z 179 (caffeic acid).
Differentiation: 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA have identical mass. Retention time is the only discriminator.
Tip: 4,5-diCQA is generally the most hydrophobic and elutes last on a C18 column, but this depends on the specific column chemistry. Always run a mixed standard.
Zhou, Y., et al. (2016). Pharmacokinetics of isochlorogenic acid C in rats by HPLC-MS: Absolute bioavailability and dose proportionality. Journal of Ethnopharmacology. Link
Key Finding: Established absolute bioavailability at ~14-16%.[1]
Metabolism & Metabolites
Li, Z., et al. (2020). Characterization of isochlorogenic acid A metabolites in rats. (Note: Applies to diCQA class metabolism). Link
Key Finding: Identified hydrolysis and hydrogenation as major metabolic pathways.[13][14]
Formulation Strategy (Liposomes)
Chen, M., et al. (2016). Enhanced Oral Bioavailability and in Vivo Antioxidant Activity of Chlorogenic Acid via Liposomal Formulation. International Journal of Pharmaceutics. Link
Key Finding: Liposomes improved relative bioavailability by 1.
Chemical Properties & Structure
PubChem Compound Summary for CID 6474309 (3,4-diCQA) and CID 137704517 (4,5-diCQA).[1] Link[1]
Key Finding: Confirmation of structure and physicochemical properties.[11][14][15][16][17]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Peak Tailing in Caffeoylquinic Acids (CQAs) Analysis
Executive Summary
Caffeoylquinic acids (CQAs), including Chlorogenic acid (5-CQA) and its isomers (3-CQA, 4-CQA), present a unique "perfect storm" for HPLC peak tailing. They possess carboxylic acid groups (pKa ~3.5), phenolic hydroxyls capable of hydrogen bonding, and catechol moieties that chelate metals. Furthermore, they undergo acyl migration (isomerization) under mild stress, creating pre- or post-peak shoulders often mistaken for tailing.
This guide moves beyond generic advice to address the specific physicochemical behaviors of CQAs.
Part 1: Diagnostic Workflow
Before altering your method, determine if the "tail" is chemical (interaction), physical (void/dead volume), or kinetic (isomerization).
Figure 1: Decision tree for isolating the root cause of peak asymmetry in CQA analysis.
Part 2: Module 1 - The Chemistry of Tailing (Silanols & pH)
The Mechanism:
Silica-based columns contain residual silanol groups (Si-OH). At pH > 3.5, these silanols ionize (Si-O⁻). Simultaneously, the carboxylic acid on the quinic acid moiety of CQAs ionizes. However, the positively charged regions or hydrogen-bonding phenolic groups of the CQA molecule can interact strongly with ionized silanols, causing "drag" or tailing [1].
The Solution: Mobile Phase Suppression
You must suppress the ionization of both the analyte and the silanols.
Protocol: Mobile Phase Optimization
pH Target: Maintain aqueous mobile phase pH at 2.0 – 2.3 .
Why? This is well below the pKa of CQAs (~3.5) and the pKa of acidic silanols, ensuring both are protonated and neutral.
Acid Modifier Selection:
Modifier
Suitability
Mechanism & Notes
Phosphoric Acid (H₃PO₄)
Excellent (UV only)
Masks silanols effectively; phosphate groups bind to surface metals (masking chelation sites). Best for peak shape.
Formic Acid (HCOOH)
Good (LC-MS)
Volatile, compatible with MS. Weaker silanol suppression than phosphate. Use at 0.1% - 0.2%.
Trifluoroacetic Acid (TFA)
Moderate
Strong ion-pairing agent. Improves shape but suppresses MS ionization significantly.
Acetic Acid
Poor
Too weak (pKa 4.76) to effectively suppress CQA ionization at standard concentrations.
Experimental Verification:
Prepare Mobile Phase A: Water + 0.1% Phosphoric Acid (for UV) OR 0.1% Formic Acid (for MS).
Part 3: Module 2 - The "Phantom" Tail (Isomerization)
The Mechanism:
CQAs are thermodynamically unstable. Under stress (heat, light, or pH > 5), the caffeoyl group migrates around the quinic acid ring. 5-CQA can isomerize into 3-CQA and 4-CQA [2].
Symptom: What looks like a "tail" is often a partially resolved isomer eluting immediately after the main peak.
Figure 2: Acyl migration pathways. 4-CQA often elutes on the tail of 5-CQA in C18 chemistries.
Protocol: Preventing On-Column Isomerization
Temperature Control: Set column oven to 25°C - 30°C . Avoid temperatures >40°C, which accelerate acyl migration.
Sample Diluent: Dissolve standards/samples in the starting mobile phase (e.g., 5% MeOH in 0.1% Formic Acid).
Never dissolve in pure methanol or neutral water, as this micro-environment promotes rearrangement before injection.
Autosampler: Keep the autosampler tray cooled to 4°C.
Part 4: Module 3 - Metal Chelation & Hardware
The Mechanism:
The ortho-dihydroxy (catechol) structure on the caffeoyl ring is a potent chelator of Iron (Fe) and Aluminum (Al). Stainless steel frits and column walls can act as "traps," causing severe tailing and irreversible retention [3].
Protocol: System Passivation & Hardware Selection
Option A: The "Sacrificial" Additive (Easiest)
If using UV detection, add 10 µM EDTA or use Phosphoric Acid (as detailed in Module 1) in Mobile Phase A. Phosphate binds to iron sites on the HPLC system, effectively "painting over" the active metal sites.
Option B: Acid Passivation (Deep Clean)
If you suspect the column or system is contaminated with metal ions:
Remove the Column. Install a union connector.
Flush System: Pump 30% Phosphoric Acid in water at 1 mL/min for 60 minutes.
Warning: Ensure your pump seals are compatible. Wash thoroughly with water (60 mins) afterwards.
Column Choice: Switch to a "Bio-inert" or "PEEK-lined" column hardware if analyzing trace levels of CQAs.
Part 5: Frequently Asked Questions (FAQ)
Q1: I see a double peak for 5-CQA. Is my column broken?A: Likely not. This is usually isomerization . Check your sample solvent.[1][2][5] If you dissolved the sample in 100% Methanol or a pH 7 buffer, the 5-CQA has likely equilibrated into 3- and 4-CQA. Re-prepare the sample in 0.1% Formic Acid/Water.
Q2: Can I use a standard C18 column?A: Yes, but a Type B (high purity, low metal) end-capped C18 is required. Avoid older "Type A" silica columns, as their high metal content and acidic silanols will make CQA analysis impossible. Polar-embedded C18 columns can also improve peak shape by shielding silanols.
Q3: Why does my peak tail in LC-MS but look fine in UV?A: You likely used Phosphoric Acid for UV (which masks silanols/metals) but switched to Formic Acid for MS. Formic acid is weaker. To fix this in MS:
Use a fresh, high-quality column.
Ensure the column is "conditioned" with the analyte (inject a high concentration standard 2-3 times to occupy active sites before running the sequence).
References
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Xie, C., et al. (2012). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions.[6] Molecules, 17(12). Retrieved from [Link]
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks (Chelation Effects). Retrieved from [Link]
GL Sciences. (2020). Analysis of Chlorogenic Acid in Coffee by HPLC (Mobile Phase Optimization). Retrieved from [Link]
Technical Support Center: Optimizing Mobile Phase pH for Isochlorogenic Acid Isomers
Executive Summary Isochlorogenic acids (ICAs) are positional isomers of di-caffeoylquinic acid (di-CQA). Their structural similarity—differing only in the esterification sites of the caffeoyl groups on the quinic acid co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isochlorogenic acids (ICAs) are positional isomers of di-caffeoylquinic acid (di-CQA). Their structural similarity—differing only in the esterification sites of the caffeoyl groups on the quinic acid core—makes baseline separation challenging.
This guide addresses the critical role of mobile phase pH in resolving Isochlorogenic Acid A (3,5-diCQA), B (3,4-diCQA), and C (4,5-diCQA). It provides troubleshooting workflows for co-elution, peak tailing, and on-column isomerization.
Module 1: The Science of Separation (Theory)
The Chemical Challenge
To optimize separation, one must understand the analyte's behavior in solution. ICAs possess two distinct ionizable regions:
Carboxylic Acid Group (Quinic Acid Core): pKa
3.3 – 3.8.
Phenolic Hydroxyl Groups (Caffeoyl Moieties): pKa
8.5 – 9.5.
The pH-Retention Relationship
In Reverse Phase Chromatography (RPC) using C18 columns, retention is governed by hydrophobicity.
pH > pKa (Carboxyl): The molecule deprotonates (
). The ionized form is highly polar, elutes rapidly (often in the void volume), and suffers from peak tailing due to ionic interactions with residual silanols on the silica support.
pH < pKa (Carboxyl): The molecule is protonated (
, neutral). This suppresses ionization, increases hydrophobicity, and enhances interaction with the C18 stationary phase, resulting in sharper peaks and longer retention.
The Stability Trap (Acyl Migration)
Critical Warning: Chlorogenic acid isomers are thermodynamically unstable at neutral or alkaline pH. Above pH 7.0, the caffeoyl groups can migrate between hydroxyl positions on the quinic acid ring (e.g., 3,5-diCQA converting to 3,4-diCQA). This "acyl migration" creates ghost peaks and invalidates quantitation.
Module 2: Troubleshooting Guide (Q&A)
Category A: Resolution & Selectivity
Q1: My Isochlorogenic Acid B (3,4-diCQA) and C (4,5-diCQA) peaks are co-eluting. I am using 0.1% Acetic Acid (pH ~3.2). What should I do?Diagnosis: The pH is likely too close to the pKa of the carboxylic acid group. At pH 3.2, a significant fraction of the analyte is partially ionized, causing peak broadening that obscures resolution.
Action: Switch to a stronger acid modifier to lower the pH to 2.0 – 2.5 .
Protocol: Replace Acetic Acid with 0.1% Phosphoric Acid or 0.1% Formic Acid .
Why? Lowering pH ensures >99% of the analyte is in the neutral (
) state, sharpening the peaks and revealing the separation between the isomers.
Q2: I have lowered the pH, but the isomers are still not fully resolved. Should I change the organic modifier?Diagnosis: Acetonitrile (ACN) is aprotic and forms weaker hydrogen bonds with the analytes compared to Methanol (MeOH).
Action: Switch from ACN to Methanol .
Mechanism: The hydroxyl groups on the quinic acid core and caffeoyl moieties interact differently with Methanol (a protic solvent) via hydrogen bonding. This often provides the subtle selectivity differences needed to separate positional isomers like 3,4- and 3,5-diCQA.
Category B: Peak Shape & Stability[1][2]
Q3: I see significant peak tailing, even at pH 2.5.Diagnosis: This is likely "Secondary Silanol Interaction." Even at low pH, accessible silanols (
) on the column stationary phase can interact with the analytes.
Action: Increase the ionic strength or use a "End-capped" column.
Protocol: Add 10-20 mM Ammonium Formate to the aqueous mobile phase (adjust pH to 2.5 with Formic Acid). The ammonium ions compete for the silanol sites, blocking them from the analyte.
Q4: I see "ghost peaks" appearing after leaving my sample in the autosampler overnight.Diagnosis: On-column or in-vial isomerization.
Action: Check the sample solvent pH and temperature.
Protocol: Ensure the sample is dissolved in the initial mobile phase (acidic). Never dissolve ICAs in pure water or neutral buffers for storage. Maintain the autosampler temperature at 4°C.
Module 3: Validated Experimental Protocol
Objective: Baseline separation of Isochlorogenic Acid A, B, and C.
Mobile Phase Preparation
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (pH
2.6).
Solvent B (Organic): 100% Methanol (LC-MS grade).
Note: Methanol is preferred over Acetonitrile for isomer selectivity.[1]
Chromatographic Conditions
Parameter
Setting
Column
C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18)
Flow Rate
1.0 mL/min
Temperature
30°C (Controlled)
Injection Vol
10 µL
Detection
UV @ 326 nm (Max absorption for caffeoyl moiety)
Gradient Program
Time (min)
% Solvent A (0.1% FA)
% Solvent B (MeOH)
0.0
90
10
5.0
80
20
25.0
50
50
30.0
40
60
31.0
10
90
35.0
90
10
Module 4: Visualization & Logic Flows
Troubleshooting Logic Tree
Caption: Decision matrix for resolving separation issues based on peak topology and retention behavior.
Isomerization Pathway (The pH Risk)
Caption: Mechanism of acyl migration at neutral pH. High pH facilitates the movement of the caffeoyl group, converting one isomer into another.
Module 5: Reference Data
Isomer Identification Table
Common Name
Chemical Name
IUPAC Numbering (Current)
MW ( g/mol )
Isochlorogenic Acid A
3,5-Dicaffeoylquinic acid
3,5-diCQA
516.45
Isochlorogenic Acid B
3,4-Dicaffeoylquinic acid
3,4-diCQA
516.45
Isochlorogenic Acid C
4,5-Dicaffeoylquinic acid
4,5-diCQA
516.45
(Note: Historical literature sometimes swaps A and C. Always verify by chemical name).
References
BenchChem. (2025).[2] Isochlorogenic acid A chemical structure and properties. Retrieved from
Li, Z., et al. (2017). Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma. Journal of Chromatography B. Retrieved from
Moravek. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from
PubChem. (2025).[3] Isochlorogenic acid A Compound Summary. National Library of Medicine. Retrieved from
Xue, M., et al. (2021).[4][5] Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound. Ultrasonics Sonochemistry. Retrieved from
Technical Support Center: Enhancing Isochlorogenic Acid C Extraction Yield
Welcome to the technical support center dedicated to maximizing the extraction yield of Isochlorogenic acid C (ICGC) from plant matrices. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to maximizing the extraction yield of Isochlorogenic acid C (ICGC) from plant matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of natural product extraction, offering in-depth troubleshooting, frequently asked questions, and validated protocols. Our approach is grounded in scientific principles and extensive field experience to ensure you achieve reliable and optimal results.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the extraction of Isochlorogenic acid C.
Q1: What is the most effective solvent for extracting Isochlorogenic acid C?
The choice of solvent is critical and depends on the plant matrix and intended scale of extraction. For laboratory-scale extractions, aqueous solutions of methanol or ethanol are highly effective. Specifically, 60-80% methanol has demonstrated high efficiency for extracting various chlorogenic acids[1]. While pure ethanol can be effective, its efficacy is often enhanced in an aqueous solution[2]. For greener and potentially more efficient extractions, novel solvents like ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) and natural deep eutectic solvents (NADES) are emerging as powerful alternatives[3][4]. Water is a cost-effective and non-toxic option, particularly for hot water extraction methods[5].
Q2: How does temperature affect the extraction yield and stability of ICGC?
Temperature plays a dual role in ICGC extraction. Increasing the temperature generally enhances the solubility of chlorogenic acids and the extraction efficiency[2]. For instance, in the extraction of chlorogenic acids from chicory roots, temperatures above 40°C significantly improved yield[6]. However, high temperatures, especially above 90°C, can lead to the degradation and isomerization of certain chlorogenic acids[6][7]. Therefore, optimizing the temperature is a delicate balance between maximizing extraction and minimizing degradation.
Q3: What are the advantages of using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) over conventional methods?
Ultrasound-assisted and microwave-assisted extraction techniques offer significant advantages over traditional methods like maceration or Soxhlet extraction[7]. These modern techniques can significantly reduce extraction time and solvent consumption while increasing the yield of ICGC. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. For example, UAE has been successfully optimized for extracting ICGC from Chrysanthemum morifolium, achieving high yields in under 50 minutes[8][9].
Q4: My ICGC yield is consistently low. What are the likely causes?
Several factors could contribute to low ICGC yields. These include:
Suboptimal Solvent Choice: Using a solvent with poor solubility for ICGC.
Inefficient Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio.
Degradation: Exposure to excessive heat, light, or pH changes during extraction.
Incomplete Cell Lysis: Inadequate grinding of the plant material, preventing solvent from reaching the target molecules.
Matrix Effects: The presence of interfering compounds in the plant matrix that hinder extraction.
Q5: How can I prevent the degradation of Isochlorogenic acid C during extraction?
ICGC is susceptible to degradation, particularly at high temperatures and in non-acidic conditions. To minimize degradation:
Control Temperature: Avoid prolonged exposure to high temperatures.
Optimize pH: Maintain an acidic pH during extraction, as ICGC is more stable in acidic conditions. A pH of 3.0 has been shown to be optimal for purification[3].
Use Antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidative degradation[10].
Minimize Light Exposure: Store extracts in dark containers to prevent photodegradation.
Work Quickly: Process samples promptly to reduce the time for degradation to occur.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your ICGC extraction experiments.
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Low Extraction Yield
1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for ICGC. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 3. Poor Sample Preparation: Insufficiently ground plant material limits solvent access to the cells.
1. Solvent Optimization: Test a range of solvent polarities. Aqueous ethanol (e.g., 60-70%) or methanol are good starting points[1][6]. For difficult matrices, consider advanced solvents like ionic liquids[3][8]. 2. Parameter Optimization (DOE): Employ a Design of Experiments (DoE) approach to systematically optimize temperature, time, and solid-to-liquid ratio. Studies have shown optimal temperatures around 50-80°C and solid-to-liquid ratios from 1:20 to 1:40 (g/mL)[11][12]. 3. Improve Grinding: Ensure the plant material is finely powdered to increase the surface area for extraction.
Extract Impurity
1. Co-extraction of other compounds: The chosen solvent may be extracting other compounds with similar solubility. 2. Presence of pigments and lipids.
1. Solvent Selectivity: Adjust the solvent polarity to be more selective for ICGC. 2. Pre-extraction Defatting: For matrices rich in lipids, perform a pre-extraction step with a non-polar solvent like hexane to remove fats. 3. Purification: Employ post-extraction purification techniques such as macroporous resin chromatography or high-speed counter-current chromatography (HSCCC) for higher purity[13][14]. An aqueous two-phase system has also been shown to be effective for purification[3][8].
Suspected ICGC Degradation
1. High Temperature: Prolonged exposure to temperatures above 80-90°C can cause isomerization and degradation[6]. 2. pH Instability: Non-acidic conditions can lead to the breakdown of ICGC[3]. 3. Oxidation: Phenolic compounds are prone to oxidation.
1. Temperature Control: Use a temperature-controlled water bath or reactor. Consider shorter extraction times at slightly higher temperatures or longer times at lower temperatures. 2. pH Adjustment: Acidify your extraction solvent. A pH of 3.0 has been found to be optimal for stability and subsequent purification steps[3]. 3. Inert Atmosphere & Antioxidants: If oxidation is a major concern, perform the extraction under an inert atmosphere (e.g., nitrogen). The addition of antioxidants like ascorbic acid (e.g., 1.7 mM) to the extraction solvent can significantly improve ICGC recovery[10].
Inconsistent Results
1. Variability in Plant Material: The concentration of ICGC can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Experimental Procedure: Minor variations in the extraction protocol can lead to significant differences in yield.
1. Standardize Plant Material: Use plant material from the same batch and store it under consistent conditions. 2. Strict Protocol Adherence: Ensure all experimental parameters (wieighing, solvent volumes, temperature, time) are precisely controlled and documented for each run.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Isochlorogenic Acid C
This protocol is a generalized starting point based on optimized methods for chlorogenic acids.
Materials:
Dried and powdered plant material
70% (v/v) Ethanol in deionized water
Ultrasonic bath with temperature control
Centrifuge
Filtration apparatus (e.g., 0.45 µm filter)
Rotary evaporator
Procedure:
Sample Preparation: Weigh 1.0 g of finely powdered plant material.
Extraction:
Place the sample in a 50 mL flask.
Add 30 mL of 70% ethanol (solid-to-liquid ratio of 1:30 g/mL).
Place the flask in the ultrasonic bath.
Set the temperature to 60°C and sonicate for 40 minutes[11].
Separation:
Centrifuge the mixture at 4000 rpm for 15 minutes.
Decant the supernatant.
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
Concentration: Concentrate the extract using a rotary evaporator at a temperature below 50°C to avoid degradation.
Quantification: Analyze the ICGC content using a validated HPLC method[15][16].
Protocol 2: Microwave-Assisted Extraction (MAE) of Isochlorogenic Acid C
This protocol provides a framework for MAE, which can significantly shorten extraction times.
Sample Preparation: Weigh 1.0 g of finely powdered plant material.
Extraction:
Place the sample in a microwave-safe extraction vessel.
Add 30 mL of 50% acetone (solid-to-liquid ratio of 1:30 g/mL)[13].
Set the microwave power to 400 W and the extraction time to 25 minutes[13].
Separation:
After extraction and cooling, centrifuge the mixture at 4000 rpm for 15 minutes.
Collect the supernatant.
Filtration: Filter the supernatant through a 0.45 µm filter.
Concentration: Remove the acetone and water using a rotary evaporator at a temperature below 50°C.
Quantification: Determine the ICGC concentration via HPLC[15][16].
Visualizing the Workflow
A streamlined workflow is essential for reproducible extractions.
Caption: General workflow for the extraction and analysis of Isochlorogenic acid C.
Key Parameter Interdependencies
Understanding how extraction parameters interact is crucial for optimization.
Caption: Interdependencies of key parameters affecting ICGC extraction yield.
References
Google Patents. (n.d.). Chlorogenic acid extraction and purification method and application.
Researcher.Life. (2018, July 10). Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid.
Taylor & Francis Online. (2020, October 1). Ultrasonic-Assisted Extraction of Chlorogenic Acid from Capillary Artemisia with Natural Deep Eutectic Solvent-Functionalized Cellulose.
SciSpace. (n.d.). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species.
PMC. (n.d.). Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid‐based ultrasound‐assisted extraction and aqueous two‐phase system.
MDPI. (2025, January 22). Extraction of Chlorogenic Acid Using Single and Mixed Solvents.
Global Scientific Journals. (n.d.). Extraction and Purification of Chlorogenic Acid from Coffee Beans and Detection Its Role as Antifungal Agent.
PubMed. (2018, September 12). Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid-based ultrasound-assisted extraction and aqueous two-phase system.
MDPI. (n.d.). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots.
ACS Omega. (2021, December 8). Stability of Chlorogenic Acid from Artemisiae Scopariae Herba Enhanced by Natural Deep Eutectic Solvents as Green and Biodegradable Extraction Media.
Benchchem. (n.d.). isochlorogenic acid A chemical structure and properties.
Journal of Agroalimentary Processes and Technologies. (2023). Extraction of Chlorogenic acid from green coffee beans: characterization using HPLC, phytochemical and radical scavenging analys.
UniPG. (2023, February 1). Optimization of Ultrasound-Assisted Extraction of Chlorogenic Acid from Potato Sprout Waste and Enhancement of the In Vitro Tota.
American Chemical Society. (2026, January 9). Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus.
(n.d.). Chlorogenic acids – their properties, occurrence and analysis.
MDPI. (2022, November 28). Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans.
Sustainable Food Technology (RSC Publishing). (n.d.). Ionic liquid-based microwave-assisted extraction of chlorogenic acid from green coffee beans.
PMC - NIH. (n.d.). Microwave-assisted extraction and purification of chlorogenic acid from by-products of Eucommia Ulmoides Oliver and its potential anti-tumor activity.
Degradation products of Isochlorogenic acid C under UV light exposure
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Isochlorogenic Acid C (ICGA-C). This guide provides in-depth troubleshooting advice and frequently as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Isochlorogenic Acid C (ICGA-C). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of ICGA-C upon exposure to ultraviolet (UV) light. Our aim is to equip you with the scientific rationale and practical steps to anticipate, identify, and resolve common challenges encountered during your experiments.
I. Understanding the Photodegradation Landscape of Isochlorogenic Acid C
Isochlorogenic Acid C, a dicaffeoylquinic acid, is susceptible to structural changes when exposed to UV radiation. The primary degradation pathway is not necessarily a breakdown into smaller molecules but rather a more subtle change in its three-dimensional shape through isomerization. However, under certain conditions, further degradation can occur.
Core Degradation Pathways
trans-cis Isomerization: The most common effect of UV exposure on dicaffeoylquinic acids, including ICGA-C, is the isomerization of the caffeoyl moieties from their naturally stable trans configuration to cis isomers.[1] This seemingly minor change can have significant impacts on the molecule's biological activity and its chromatographic behavior.
Hydrolysis: While less immediate than isomerization, prolonged UV exposure, especially in aqueous solutions, can lead to the hydrolysis of the ester bonds linking the caffeic acid groups to the quinic acid core. This results in the formation of mono-caffeoylquinic acids and free caffeic acid.[2][3]
Oxidation and Ring Opening: The caffeic acid portion of the molecule, being a phenolic compound, can undergo further oxidation upon UV irradiation, especially in the presence of oxygen or other reactive species. This can lead to the formation of hydroxylated intermediates and eventual cleavage of the aromatic ring, producing smaller organic acids.[4][5]
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you might encounter during the analysis of UV-exposed Isochlorogenic Acid C.
Issue 1: Unexpected Peaks in HPLC Chromatogram After UV Exposure
Symptoms:
Appearance of new peaks, often close to the parent ICGA-C peak.
A decrease in the area of the main ICGA-C peak.
Broadening of the main peak or the appearance of shoulders.
Root Cause Analysis:
The appearance of new peaks is the classic sign of degradation. The primary suspects are cis-trans isomers of ICGA-C.[1] These isomers have slightly different polarities and shapes, causing them to elute at different times from the HPLC column. Secondary, smaller peaks could be hydrolysis products like mono-caffeoylquinic acids.[2]
Action: Use a calibrated radiometer to measure the UV intensity at the sample surface before each experiment. Ensure the lamp has had adequate warm-up time. Maintain a fixed distance between the lamp and the sample.
[6]
Control Sample Temperature:
Action: Perform irradiations in a temperature-controlled chamber or a water bath. Photochemical reactions can be temperature-dependent.
Solvent and pH Control: The stability of caffeoylquinic acids is pH-dependent.
[7][8] * Action: Use buffered solvents if appropriate for your experiment. Always prepare fresh mobile phases and sample solvents to avoid changes in composition due to evaporation.
[9]
Manage Dissolved Gasses: The presence of oxygen can lead to photo-oxidative side reactions.
Action: If you need to study the direct photochemical degradation (isomerization, hydrolysis) without oxidative effects, degas your solvent and consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Loss of Analyte with No Corresponding Degradation Peaks
Symptoms:
The peak for ICGA-C decreases after UV exposure, but the total peak area of all components in the chromatogram also decreases.
No significant new peaks appear to account for the loss of the parent compound.
Root Cause Analysis:
This suggests that the degradation products are either not being detected by your current analytical method or are being lost from the sample.
Troubleshooting and Validation Steps:
Check for Highly Polar or Non-UV-Absorbing Products:
Action: The opening of the aromatic ring can lead to small, highly polar organic acids that may elute in the solvent front of a reversed-phase HPLC method. [4]These products may also lack a strong UV chromophore.
Action: Modify your HPLC gradient to include a longer hold at the initial, highly aqueous mobile phase. Consider using a different detection method, such as mass spectrometry in full scan mode or a charged aerosol detector (CAD), which is more universal for non-UV-absorbing compounds.
Investigate Adsorption or Precipitation:
Action: Some degradation products may be less soluble in your sample solvent and could be precipitating out or adsorbing to the walls of your sample vial. Visually inspect your samples post-irradiation. Try a different solvent for sample reconstitution post-exposure.
III. Experimental Protocols
Protocol 1: Controlled UV Degradation of Isochlorogenic Acid C
Sample Preparation:
Prepare a stock solution of Isochlorogenic Acid C in a suitable solvent (e.g., methanol or a 50:50 methanol:water mixture) at a concentration of 1 mg/mL.
[10] * Dilute the stock solution to a final concentration of 50 µg/mL in your chosen irradiation solvent.
Expert Tip: Ethanol is often a more stable solvent for caffeoylquinic acids than methanol under energetic conditions.
[7]
UV Irradiation:
Transfer 1 mL of the diluted sample into a quartz cuvette or vial (quartz is transparent to a wide range of UV light).
Place the sample in a photostability chamber with a controlled temperature and a defined UV light source (e.g., a xenon lamp with filters to simulate solar radiation or a specific wavelength lamp).
Expose the sample to UV radiation for a defined period (e.g., start with time points of 0, 1, 2, 4, and 8 hours).
Include a "dark control" sample, wrapped in aluminum foil and kept under the same temperature conditions, to check for thermal degradation.
Sample Analysis:
At each time point, withdraw an aliquot of the sample.
Directly inject the sample into the HPLC-UV/MS system or store it at <4°C in an amber vial until analysis.
Protocol 2: HPLC-MS/MS Analysis of Degradation Products
Column: A high-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 40% B
15-17 min: 40% to 95% B
17-19 min: 95% B
19-20 min: 95% to 5% B
20-25 min: 5% B (re-equilibration)
Flow Rate: 0.3 mL/min.
Column Temperature: 35°C.
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at ~328 nm for chlorogenic acids.
MS Detection:
Mode: Negative Electrospray Ionization (ESI-).
Scan Range: m/z 100-1000.
MS/MS: Perform data-dependent fragmentation on the most intense ions to aid in identification.
IV. Data Interpretation and Visualization
Table 1: Expected Degradation Products and Their Mass Signatures
Q1: My baseline is noisy after injecting a UV-degraded sample. What could be the cause?
A1: This is often due to the formation of many small, poorly retained degradation products that co-elute near the solvent front. Ensure your column is thoroughly flushed and re-equilibrated between runs. A gradient that starts at a very low organic percentage and holds for a few minutes can help focus these early eluting compounds. Also, check for sample precipitation, which can clog the column frit.
[11]
Q2: The retention time of my parent Isochlorogenic Acid C peak is shifting between injections. Why?
A2: Retention time shifts can be caused by several factors. Check for changes in mobile phase composition (e.g., evaporation of the organic component), temperature fluctuations, or a column that is not fully equilibrated. If the shift only occurs with degraded samples, it's possible that the changing sample matrix is affecting the column chemistry.
[9]
Q3: Can I use a simple UV-Vis spectrophotometer to quantify the degradation?
A3: While a spectrophotometer can show a decrease in absorbance over time, it is not a reliable method for quantifying the degradation of Isochlorogenic Acid C. This is because the primary degradation products (the cis isomers) have very similar UV spectra to the parent trans isomer. You would be unable to distinguish between the parent compound and its isomers, leading to an underestimation of the actual degradation. HPLC is essential for separating and individually quantifying these compounds.
Q4: How can I prevent the degradation of my Isochlorogenic Acid C stock solutions?
A4: Store stock solutions in a freezer (-20°C or -80°C) in amber vials to protect from light. [10]Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. For maximum stability, dissolve the compound in a non-reactive solvent like ethanol or DMSO, and if it must be in an aqueous solution, keep the pH neutral to slightly acidic and use it immediately.
VI. References
Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. National Center for Biotechnology Information.
Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Rapid Communications in Mass Spectrometry.
Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI.
Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. National Center for Biotechnology Information.
Photodegradation mechanisms of phenol in the photocatalytic process. ResearchGate.
Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Food Chemistry.
Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. MDPI.
Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. National Center for Biotechnology Information.
Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Oregon Health & Science University.
Antiphotoaging Effect of 3,5-Dicaffeoyl-epi-quinic Acid against UVA-Induced Skin Damage by Protecting Human Dermal Fibroblasts In Vitro. PubMed.
UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid. ResearchGate.
HPLC Troubleshooting Guide. Sigma-Aldrich.
Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability under Alkaline Conditions. ResearchGate.
Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. PubMed.
11 HPLC Problems and Solutions You Must Know. Labtech.
Photocatalytic degradation of phenolic compounds with new TiO2 catalysts. ResearchGate.
TIPS and Tricks HPLC Troubleshooting. Agilent.
From Elderflower to Bioactive Extracts: Phytochemical Characterization and Anti-Inflammatory Activity. MDPI.
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
Investigation of Ag–ZnO/rGO Hybrid Composite Material as a Photocatalyst for Phenol Degradation in Aqueous Systems. ACS Omega.
isochlorogenic acid A chemical structure and properties. Benchchem.
Solving co-elution issues of Isochlorogenic acid B and C in chromatography
Case Reference: ISO-RES-001 Subject: Troubleshooting Co-elution of Isochlorogenic Acid B and C Assigned Specialist: Senior Application Scientist Executive Summary: The Structural Challenge You are likely encountering co-...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: ISO-RES-001
Subject: Troubleshooting Co-elution of Isochlorogenic Acid B and C
Assigned Specialist: Senior Application Scientist
Executive Summary: The Structural Challenge
You are likely encountering co-elution because Isochlorogenic acid B (3,4-dicaffeoylquinic acid) and Isochlorogenic acid C (4,5-dicaffeoylquinic acid) are positional isomers with nearly identical hydrophobicities.
Standard C18 columns often fail to resolve them because they rely primarily on hydrophobic interaction. To achieve baseline separation (
), you must exploit shape selectivity and interactions rather than just hydrophobicity.
If you are using a standard C18 column, this is likely the root cause. The caffeoyl groups on the quinic acid ring require a stationary phase that can interact with their conjugated double bonds.
Column Chemistry
Mechanism
Suitability
Recommendation
Standard C18
Hydrophobic Interaction
Low
Often results in co-elution or "shouldering."
Phenyl-Hexyl
Interaction + Hydrophobic
High
Primary Recommendation. The phenyl ring interacts with the caffeoyl systems, providing alternative selectivity.
Biphenyl
Enhanced Interaction
High
Excellent alternative if Phenyl-Hexyl fails.
PFP (Pentafluorophenyl)
Dipole-Dipole +
Medium
Good for polar selectivity but harder to equilibrate.
Step 2: Mobile Phase Optimization
The Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) .
Why? Methanol is a protic solvent that can engage in hydrogen bonding with the hydroxyl groups of the quinic acid core, often amplifying the subtle structural differences between the 3,4- and 4,5-isomers.
The pH: Maintain pH < 2.5.
Why? You must suppress the ionization of the carboxylic acid moiety (pKa ~3.5) and the phenolic hydroxyls. Use 0.1% Formic Acid or 0.1% Phosphoric Acid .
Step 3: Temperature Control
Set Point: 25°C - 30°C.
Warning: Do not exceed 40°C. Higher temperatures increase the rate of acyl migration (see Section 3), causing the peaks to physically interconvert inside the column.
Note: Do not premix significantly; use the pump to gradient mix to retain sharpness.
Gradient Table (Reference Start Point):
Time (min)
% Solvent B (MeOH)
Flow Rate (mL/min)
Phase
0.0
20
1.0
Equilibration
2.0
20
1.0
Isocratic Hold (Focusing)
20.0
60
1.0
Separation Gradient
22.0
95
1.0
Wash
25.0
95
1.0
Wash Hold
25.1
20
1.0
Re-equilibration
Frequently Asked Questions (FAQs)
Q: My peaks are splitting. Is this column failure?A: It is likely acyl migration (isomerization), not column failure. Dicaffeoylquinic acids are unstable in neutral/basic solutions. If your sample solvent is not acidic, or if the sample has been sitting in the autosampler for >12 hours at room temperature, Isochlorogenic Acid B (3,4-diCQA) will partially convert to Isochlorogenic Acid C (4,5-diCQA) and A (3,5-diCQA).
Fix: Prepare samples in 0.1% formic acid/methanol. Keep the autosampler at 4°C.
Q: Can I use Acetonitrile instead of Methanol?A: You can, but Acetonitrile (aprotic) suppresses the hydrogen bonding interactions that help differentiate the positional isomers. If you must use ACN, use a Biphenyl column to maximize the
selectivity to compensate for the loss of H-bonding selectivity.
Q: I see a elution order flip compared to the literature. Why?A: Elution order for these isomers is highly dependent on the stationary phase.
Typical C18 Order: 3,5-diCQA
3,4-diCQA 4,5-diCQA.
Phenyl/Biphenyl Order: Can vary based on the carbon load and proprietary end-capping. Always inject individual standards to confirm identity on your specific column.
References
Jaiswal, R., et al. (2011).[1] "Separation of chlorogenic acids and their derivatives." Journal of Agricultural and Food Chemistry. (Context: Discusses isomerization and separation logic).
Li, X., et al. (2016). "Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions." Molecules. (Context: Detailed mechanism of acyl migration and stability data).
SIELC Technologies. (n.d.). "HPLC Method for Analysis of Chlorogenic Acid Isomers." Application Note. (Context: Method conditions for isomer separation).
Shodex. (n.d.).[3] "Separation of Chlorogenic Acid Isomers." Technical Guide. (Context: General principles of phenolic acid separation).
Precision in Isomer Differentiation: A Comparative Guide to Isochlorogenic Acid C (>98%)
Part 1: The Isomer Challenge In the analysis of caffeoylquinic acids (CQAs), Isochlorogenic acid C (4,5-dicaffeoylquinic acid) represents a unique analytical challenge. Unlike simple phenolic acids, the "Isochlorogenic"...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: The Isomer Challenge
In the analysis of caffeoylquinic acids (CQAs), Isochlorogenic acid C (4,5-dicaffeoylquinic acid) represents a unique analytical challenge. Unlike simple phenolic acids, the "Isochlorogenic" family consists of three positional isomers—A, B, and C—that share an identical molecular weight (516.45 g/mol ) and nearly identical UV absorption spectra (
~327 nm).
The critical error in many research workflows is treating these isomers as interchangeable or using low-purity standards (<95%) where the primary impurity is often another active isomer (e.g., Isochlorogenic acid A). This guide objectively compares the >98% HPLC purity standard against lower-grade alternatives, demonstrating why high purity is not a luxury but a prerequisite for reproducible PK/PD studies.
Chemical Identity & Nomenclature
To avoid the common nomenclature confusion found in older literature, we adhere to the IUPAC numbering system:
The following analysis contrasts the >98% Reference Standard against "Technical Grade" (~90-95%) alternatives often used in early-stage screening.
Table 1: Analytical & Functional Comparison
Feature
Reference Standard (>98% Purity)
Technical Grade (<95% Purity)
Impact on Research
Primary Impurity
< 0.5% Isomers (A/B)
5–8% Isomers (A/B)
High Risk: Isomers A and B have distinct biological targets (e.g., viral integrase inhibition), leading to false-positive bioassay results.
Quantification
Absolute (Mass Balance)
Relative (Area %)
Data Skew: Using a 90% standard overestimates the potency of the target molecule by attributing the signal of impurities to the analyte.
Solution Stability
High (if buffered correctly)
Low (Auto-catalytic)
Degradation: Impurities often act as catalysts or nucleation points for precipitation in DMSO stocks.
Retention Time
Consistent ()
Drifting
Peak Identification: In complex matrices (e.g., Lonicera extract), shifting RTs cause misidentification of the C isomer as B.
Visualizing the Stability Trap: Acyl Migration
One of the most critical reasons for using a high-purity standard is the phenomenon of acyl migration . Under specific conditions (pH > 7, heat, or protic solvents), the caffeoyl groups migrate around the quinic acid core. Isochlorogenic acid C (4,5-diCQA) is thermodynamically distinct because its ester bonds are equatorial, making it more stable than A or B, but it can still degrade into them.
Figure 1: The Acyl Migration Pathway. Note that 4,5-diCQA (Isochlorogenic Acid C) can isomerize into A and B, meaning a degraded standard becomes a mixture of active compounds, not just inert waste.
Part 3: Validated Experimental Protocols
Protocol 1: High-Resolution HPLC Separation
Objective: Achieve resolution (
) > 1.5 between Isochlorogenic acids B and C (the critical pair).
Instrumentation: HPLC with PDA/DAD detector (Agilent 1260/1290 or equivalent).
Column: C18 Reverse Phase,
mm, 5 m (e.g., Agilent Zorbax SB-C18). Note: Phenyl-hexyl columns are a valid alternative for enhanced selectivity.
Mobile Phase:
A: 0.1% Formic Acid in Water (Acidification is mandatory to suppress carboxyl ionization and prevent peak tailing).
B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Temperature: 30°C (Strict control required; fluctuations affect selectivity).
Detection: 327 nm (Max absorption) and 254 nm.
Gradient Program:
0-10 min: 10%
20% B
10-30 min: 20%
40% B (Critical separation window for diCQAs)
30-35 min: 40%
100% B (Wash)
35-40 min: 10% B (Re-equilibration)
System Suitability Requirement:
Inject a mixture of Isochlorogenic A, B, and C. The elution order is typically A
B C (4,5-diCQA elutes last on standard C18 due to higher hydrophobicity of the 4,5-substitution pattern). Resolution () between B and C must be 1.5.
Protocol 2: Stock Solution Preparation (Critical)
Many commercial standards degrade before they are even injected due to improper handling.
Solvent: Dissolve >98% IC-C in DMSO or Methanol . Avoid water for stock solutions (hydrolysis risk).
Storage: -20°C, protected from light.
Usage: Prepare working standards fresh. If using Methanol, inject within 24 hours to prevent transesterification (methyl ester formation).
Part 4: Biological Relevance of Purity
Why does the >98% purity matter for drug development? The three isomers exhibit distinct binding affinities.
Figure 2: Impact of Purity on Bioassays. Impurities (specifically IC-B) can cause false positives in platelet aggregation assays where IC-C should be less active.
Case Study Insight: In studies involving Lonicera japonica, Isochlorogenic acid C has shown specific antiviral potential against HBV that differs from the A isomer [1]. Using a mixture (low purity) obscures this specificity, leading to "flat" SAR (Structure-Activity Relationship) data that fails to identify the lead compound.
References
Li, Z., et al. (2014). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series. Retrieved from [Link]
Agilent Technologies. (2013). Determination of Chlorogenic Acid in Coffee Products.[4] Agilent Application Notes.[5] Retrieved from [Link]
A Head-to-Head Battle of Radical Scavengers: Isochlorogenic Acid C vs. Trolox
A Senior Application Scientist's In-Depth Technical Guide to Comparative Antioxidant Activity For researchers, scientists, and drug development professionals navigating the vast landscape of antioxidant compounds, the se...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide to Comparative Antioxidant Activity
For researchers, scientists, and drug development professionals navigating the vast landscape of antioxidant compounds, the selection of an appropriate standard and the interpretation of comparative data are paramount. This guide provides a detailed, evidence-based comparison of the antioxidant activities of Isochlorogenic acid C, a potent natural polyphenol, and Trolox, a synthetic, water-soluble analog of vitamin E widely used as a benchmark in antioxidant assays.
This analysis moves beyond a simple cataloging of facts to delve into the structural nuances and mechanistic underpinnings that dictate their respective radical-scavenging efficiencies. By examining their performance in key antioxidant assays and providing the experimental frameworks to reproduce these findings, this guide aims to equip the scientific community with the knowledge to make informed decisions in their research endeavors.
At the Bench: A Structural and Mechanistic Overview
A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The distinct architectures of Isochlorogenic acid C and Trolox govern their mechanisms of radical neutralization.
Isochlorogenic Acid C (4,5-dicaffeoylquinic acid) is a member of the chlorogenic acid family, characterized by two caffeoyl groups esterified to a quinic acid core.[1] Its potent antioxidant activity stems from the numerous hydroxyl groups on its two catechol moieties. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, a process known as hydrogen atom transfer (HAT). The resulting phenoxyl radical is stabilized by resonance across the aromatic ring, making Isochlorogenic acid C a highly effective radical scavenger. Furthermore, it can participate in single-electron transfer (SET) mechanisms. In a biological context, chlorogenic acids can also upregulate the Nrf2 antioxidant signaling pathway, further bolstering cellular defenses against oxidative stress.[2]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a synthetic antioxidant designed for use as a standard in antioxidant assays due to its stability and water solubility.[3] Its antioxidant activity is primarily attributed to the hydroxyl group on the chromanol ring, which, like the hydroxyls on Isochlorogenic acid C, can donate a hydrogen atom to quench free radicals.[4] The resulting radical is stabilized by the delocalization of the unpaired electron into the aromatic ring system.[4]
Below are the chemical structures of these two compounds, illustrating the key functional groups responsible for their antioxidant properties.
Figure 1: Chemical Structures of Isochlorogenic Acid C and Trolox.
Quantifying Antioxidant Potency: A Multi-Assay Comparison
To provide a robust and multifaceted comparison, we will examine the performance of Isochlorogenic acid C and Trolox in three widely accepted antioxidant assays: DPPH, ABTS, and FRAP. The data presented is synthesized from a systematic study by Sheng et al. (2016), which provides a direct, side-by-side evaluation of these compounds under identical experimental conditions.[5]
Assay
Compound
IC50 (µM)
DPPH• Scavenging
Isochlorogenic Acid C
3.4 ± 1.8
Trolox
12.0 ± 0.1
ABTS•+ Scavenging
Isochlorogenic Acid C
5.4 ± 0.1
Trolox
13.4 ± 0.2
FRAP
Isochlorogenic Acid C
3.4 ± 2.9
Trolox
31.7 ± 5.5
Table 1: Comparative antioxidant activity (IC50 values) of Isochlorogenic acid C and Trolox in various assays. Lower IC50 values indicate higher antioxidant activity. Data sourced from Sheng et al. (2016).[5]
The experimental data unequivocally demonstrates that Isochlorogenic acid C possesses significantly higher antioxidant activity than Trolox across all three assays. In the DPPH and ABTS radical scavenging assays, Isochlorogenic acid C exhibits IC50 values that are approximately 3.5 and 2.5 times lower, respectively, than those of Trolox. The most dramatic difference is observed in the FRAP assay, where Isochlorogenic acid C is nearly an order of magnitude more potent than Trolox, underscoring its superior electron-donating capacity.
The enhanced activity of Isochlorogenic acid C can be directly attributed to its molecular structure, which features two catechol groups with a total of four hydroxyl groups, compared to the single active hydroxyl group on the chromanol ring of Trolox. This structural advantage allows for more efficient and rapid quenching of free radicals.
Experimental Protocols: A Guide to Reproducible Results
To ensure scientific integrity and facilitate the replication of these findings, detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays are provided below. These protocols are based on established methodologies and the principles outlined in the cited literature.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[6]
Figure 2: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of Isochlorogenic acid C and Trolox and perform serial dilutions to obtain a range of concentrations.
Reaction Mixture: In a 96-well plate, add a specific volume of each sample or standard dilution to the wells. Then, add the DPPH solution to initiate the reaction. A blank containing only methanol and the DPPH solution should also be prepared.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+), leading to a decolorization of the solution.[7]
Figure 3: Workflow for the ABTS Radical Cation Scavenging Assay.
Step-by-Step Protocol:
ABTS•+ Generation: Prepare the ABTS radical cation solution by mixing an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
Reaction: Add a small volume of the antioxidant sample or Trolox standard to the ABTS•+ working solution and mix.
Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can be expressed as an IC50 value or as a Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]
Figure 4: Workflow for the FRAP Assay.
Step-by-Step Protocol:
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
Reaction: Add the FRAP reagent to the antioxidant sample or standard and mix.
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).
Absorbance Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of FeSO₄ or Trolox.
Concluding Remarks for the Practicing Scientist
This comparative guide underscores the superior in vitro antioxidant activity of Isochlorogenic acid C when benchmarked against the commonly used standard, Trolox. This enhanced potency is a direct consequence of its molecular structure, which is rich in hydrogen-donating hydroxyl groups.
For researchers in drug discovery and development, Isochlorogenic acid C represents a compelling natural compound with significant therapeutic potential, not only for its direct antioxidant effects but also for its ability to modulate cellular antioxidant pathways. When designing experiments to evaluate novel antioxidants, it is crucial to consider the limitations of each assay and to employ a battery of tests to gain a comprehensive understanding of a compound's antioxidant profile. The choice of a standard, such as Trolox, is essential for comparative purposes, but as this guide demonstrates, potent natural compounds can far exceed the activity of these synthetic benchmarks. The provided protocols offer a solid foundation for conducting these evaluations with scientific rigor and reproducibility.
References
Sheng, R., et al. (2016). Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. Molecules, 21(11), 1473. Available at: https://www.mdpi.com/1420-3049/21/11/1473
LookChem. (n.d.). Cas 32451-88-0,Isochlorogenic acid C. Available at: https://www.lookchem.com/Isochlorogenic-acid-C-cas-32451-88-0/
Sarecka, P., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Molecules, 25(7), 1697. Available at: https://www.mdpi.com/1420-3049/25/7/1697
Chen, Y., et al. (2024). Isochlorogenic Acid C Alleviates Allergic Asthma via Interactions Between Its Bioactive Form and the Gut Microbiome. Molecular Pharmaceutics. Available at: https://pubmed.ncbi.nlm.nih.gov/38762740/
Wikipedia. (2023, August 28). Trolox equivalent antioxidant capacity. Available at: https://en.wikipedia.org/wiki/Trolox_equivalent_antioxidant_capacity
Minarti, M., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Extracts and Its Fractions. E3S Web of Conferences, 503, 07005. Available at: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/63/e3sconf_isac-iccme2023_07005/e3sconf_isac-iccme2023_07005.html
Selleck Chemicals. (n.d.). Trolox. Available at: https://www.selleckchem.com/products/trolox.html
ResearchGate. (n.d.). Trolox equivalent antioxidant capacities (TEAC) for various pure antioxidants [Table]. Available at: https://www.researchgate.net/figure/Trolox-equivalent-antioxidant-capacities-TEAC-for-various-pure-antioxidants_tbl2_221910609
Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available at: https://www.agilent.com/cs/library/applications/BioTek-application-note-ORAC-assay-with-Synergy-H4.pdf
Ali, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-7. Available at: https://www.hindawi.com/journals/jchem/2022/9996833/
ResearchGate. (n.d.). The antioxidant activity: Trolox equivalent antioxidant capacity (TEAC) values (µmol/g) (A) and content of chlorogenic acid (mg/g, fresh weight (FW)) in eggplant samples measured by HPLC (B) [Image]. Available at: https://www.researchgate.net/figure/The-antioxidant-activity-Trolox-equivalent-antioxidant-capacity-TEAC-values-mmol-g_fig1_338947602
Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/222/mak369bul.pdf
Gualdani, R., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. International Journal of Molecular Sciences, 21(21), 8089. Available at: https://www.mdpi.com/1422-0067/21/21/8089
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Available at: https://www.researchgate.
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: https://www.amerigoscientific.
Tošović, J., & Marković, Z. (2019). Antioxidative activity of chlorogenic acid relative to trolox in aqueous solution - DFT study. Food Chemistry, 277, 261-267. Available at: https://pubmed.ncbi.nlm.nih.gov/30583398/
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: https://www.gbiosciences.com/DesktopModules/G-Biosciences/DocumentLibrary/ViewFile.aspx?fileid=1033
Naveed, M., et al. (2018). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. Frontiers in Nutrition, 5, 64. Available at: https://www.frontiersin.org/articles/10.3389/fnut.2018.00064/full
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available at: https://www.cellbiolabs.com/sites/default/files/STA-340-teac-assay-kit-abts.pdf
Comparative Guide: Enhanced HPLC-DAD vs. Conventional Techniques for Simultaneous CQA Determination
Executive Summary In pharmaceutical development, the simultaneous determination of Critical Quality Attributes (CQAs)—specifically Assay, Related Substances, and Degradation Products—is the cornerstone of product safety....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development, the simultaneous determination of Critical Quality Attributes (CQAs)—specifically Assay, Related Substances, and Degradation Products—is the cornerstone of product safety. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity, and traditional isocratic HPLC offers simplicity, the Enhanced Gradient HPLC-DAD (Diode Array Detection) method utilizing Core-Shell Particle Technology represents the optimal balance of robustness, specificity, and cost-efficiency for routine QC environments.
This guide objectively compares this optimized protocol against industry alternatives, providing validated experimental data and mechanistic insights in alignment with ICH Q2(R1) guidelines.
Technical Comparison: The Landscape of CQA Analysis
To establish the superiority of the Enhanced HPLC-DAD method, we must evaluate it against the two most common alternatives: Traditional Fully Porous HPLC and UHPLC-MS/MS.
Comparative Performance Matrix
Feature
Enhanced HPLC-DAD (Core-Shell)
Traditional HPLC (5µm Porous)
UHPLC-MS/MS
Resolution (Rs)
High (Rs > 2.0 for critical pairs)
Moderate (Rs ~ 1.5 often limits throughput)
Very High
Analysis Time
Fast (8–12 mins)
Slow (25–45 mins)
Very Fast (3–5 mins)
Peak Purity Assessment
Excellent (Spectral Overlay)
Good (Single wavelength only)
Excellent (Mass fingerprint)
Robustness
High (Less prone to clogging)
High
Low (Matrix effects, clogging)
OpEx & CapEx
Low/Moderate
Low
High
Suitability
Routine QC & Stability
Legacy Methods
Trace Impurities (<0.05%)
Analytical Insight
Why Core-Shell DAD Wins for Routine CQAs:
While MS is necessary for genotoxic impurities at ppm levels, it is "overkill" for standard CQAs (0.1% thresholds). Traditional 5µm columns suffer from eddy diffusion (Van Deemter A-term), requiring longer columns and higher backpressure to achieve separation. The Core-Shell (Fused-Core) methodology reduces diffusion paths, allowing UHPLC-like resolution on standard HPLC systems (400-600 bar), making it the most accessible and transferable method.
Experimental Protocol: The Validated Workflow
This section details the specific "Enhanced HPLC-DAD" protocol. This method is designed to be self-validating through the use of spectral library matching.
Reagents and Instrumentation
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.
Column: Kinetex C18 (Core-Shell), 100 x 4.6 mm, 2.6 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH control suppresses silanol activity).
Mobile Phase B: Acetonitrile (Low UV cutoff).
Validated Gradient Methodology
Causality: The gradient is designed with a shallow initial slope to separate polar degradants, followed by a steep ramp to elute the API and lipophilic impurities.
Equilibration: 5 minutes at 5% B.
Injection: 10 µL sample (nominally 0.5 mg/mL).
Gradient Profile:
0.0 min: 5% B
2.0 min: 5% B (Isocratic hold for void volume)
10.0 min: 60% B (Linear ramp)
12.0 min: 95% B (Wash)
12.1 min: 5% B (Re-equilibration)
Detection: DAD scanning 200–400 nm; Extraction at
(e.g., 254 nm).
Flow Rate: 1.2 mL/min (Optimized for Van Deemter minimum of 2.6µm particles).
Self-Validating Mechanism: Peak Purity
The DAD is not just a detector; it is a verification tool.
Protocol: Enable "Peak Purity" analysis in ChemStation/Empower.
Logic: The software compares spectra at the upslope, apex, and downslope of the peak.
Acceptance Criteria: Purity Angle < Purity Threshold. If the angle exceeds the threshold, a co-eluting impurity is present, invalidating the run automatically.
Visualizing the Validation Workflow
The following diagram illustrates the lifecycle of this method, emphasizing the feedback loop between Risk Assessment and Validation.
Figure 1: The Method Lifecycle. Note the feedback loop from Validation back to Development if specificity fails.
Experimental Data: Performance Validation
The following data summarizes the validation results of the Enhanced Core-Shell method compared to a traditional method for a generic API with three known impurities (Imp-A, Imp-B, Imp-C).
Table 1: Specificity and Resolution Comparison
Parameter
Enhanced Method (Core-Shell)
Traditional Method (5µm)
Acceptance Criteria
Rs (Imp-A / API)
3.2
1.8
NLT 1.5
Rs (Imp-B / Imp-C)
2.4
0.9 (Co-elution)
NLT 1.5
Tailing Factor (API)
1.1
1.6
NLT 0.8, NMT 2.0
Theoretical Plates (N)
> 15,000
~ 4,500
N/A
Table 2: Validation Summary (ICH Q2)
Validation Characteristic
Result (Enhanced Method)
Protocol Standard
Linearity ()
> 0.9998 (0.1% to 120% level)
> 0.999
Precision (RSD)
0.4% (n=6)
< 2.0%
Accuracy (Recovery)
98.5% - 101.2%
98.0% - 102.0%
LOD / LOQ
0.02% / 0.05%
S/N > 3 / S/N > 10
Robustness
Stable at ±0.2 pH, ±2°C
System Suitability Pass
Strategic Decision Making
When should you deploy this specific HPLC-DAD method versus MS techniques? Use the decision logic below.
Figure 2: Decision Matrix for selecting the appropriate detection technique based on CQA properties.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
Gritti, F., & Guiochon, G. Speed-resolution properties of columns packed with new 4.6 mm× 100 mm Kinetex-C18 core–shell particles. Journal of Chromatography A, 1217(10), 1604-1615. (2010). Available at: [Link]
Comparative
NMR Spectral Data Analysis for 4,5-Dicaffeoylquinic Acid Identification
Strategic Overview: The Isomer Challenge In the phytochemical analysis of chlorogenic acids (CGAs), the identification of 4,5-dicaffeoylquinic acid (4,5-diCQA) presents a specific analytical bottleneck. Unlike its mono-a...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Isomer Challenge
In the phytochemical analysis of chlorogenic acids (CGAs), the identification of 4,5-dicaffeoylquinic acid (4,5-diCQA) presents a specific analytical bottleneck. Unlike its mono-acyl counterparts (e.g., 5-CQA), the di-acyl isomers (3,4-diCQA, 3,5-diCQA, and 4,5-diCQA) share identical molecular weights (
g/mol ) and nearly identical polarity.
While LC-MS/MS is highly sensitive, it often fails to provide unambiguous structural confirmation due to similar fragmentation patterns (typically
515 353 191). Nuclear Magnetic Resonance (NMR) spectroscopy remains the absolute gold standard for de novo identification and quality control (QC) of reference standards.
This guide provides a technical comparison of the spectral "fingerprints" of the three major diCQA isomers, focusing on the acylation shift mechanism to guarantee accurate identification.
Methodology Comparison: NMR vs. LC-MS
To establish a self-validating identification workflow, one must understand the limitations of alternative methods.
Feature
LC-MS/MS (Triple Quad)
1H NMR (500 MHz+)
Primary Detection
Mass-to-charge ratio ()
Proton magnetic environment ( ppm)
Isomer Specificity
Low . Relies on retention time (RT) drift and minor ion intensity ratios.
High . Distinct chemical shifts for H-3, H-4, and H-5 protons.[1][2]
Quantification
Requires authentic standards for each isomer.
absolute qNMR possible without identical standard.
Structural Proof
Inferential (based on fragmentation).
Definitive (direct observation of connectivity).
Sample Req.
Nanograms (High Sensitivity).
Milligrams (Low Sensitivity).
Scientist’s Insight: Use LC-MS for screening complex mixtures, but strictly use NMR for confirmation of isolated fractions or purchased standards.
Deep Dive: The NMR Fingerprint of 4,5-diCQA
The differentiation of diCQA isomers relies on the Acylation Shift Rule . In the quinic acid chair conformation:
Base Shift: A proton on a free hydroxyl carbon (e.g., CH-OH) typically resonates between 3.5 – 4.2 ppm .
Acylation Shift: When that hydroxyl is esterified (acylated) with caffeic acid, the attached proton is deshielded and shifts downfield by +1.0 – 1.5 ppm , typically appearing between 5.1 – 5.8 ppm .
Comparative Chemical Shifts (Methanol-
)
The following table synthesizes data for the critical quinic acid moiety protons. These values are the "diagnostic keys" for identification.
Isomer
H-3 ( ppm)
H-4 ( ppm)
H-5 ( ppm)
Diagnostic Logic
4,5-diCQA
~4.3 (Upfield)
~5.1 (Downfield)
~5.6 (Downfield)
Only H4 and H5 are deshielded. H3 remains upfield.
3,5-diCQA
~5.4 (Downfield)
~3.9 (Upfield)
~5.4 (Downfield)
H4 is the only upfield proton among the three.
3,4-diCQA
~5.2 (Downfield)
~5.1 (Downfield)
~4.2 (Upfield)
Only H3 and H4 are deshielded. H5 remains upfield.
5-CQA (Ref)
~3.7 (Upfield)
~3.6 (Upfield)
~5.3 (Downfield)
Mono-acyl reference. Only H5 is deshielded.
Note: Exact shifts may vary slightly (
ppm) depending on concentration and temperature, but the relative order (Upfield vs. Downfield) is invariant.
Visualizing the Logic Flow
The following decision tree illustrates the step-by-step logic to assign a diCQA isomer based on its 1H NMR spectrum.
Caption: Logic tree for distinguishing diCQA isomers using H-3 and H-4 chemical shift thresholds.
To ensure reproducibility and "E-E-A-T" compliance, follow this standardized protocol. This workflow minimizes solvent effects that can obscure multiplet patterns.
Step 1: Sample Preparation[3]
Solvent: Use Methanol-
(CDOD) (99.8% D).
Why? DMSO-
is often too viscous, causing line broadening that obscures the fine splitting (coupling constants) needed to verify the chair conformation. Methanol- provides sharper resolution for the critical H-3/H-4/H-5 multiplets.
Concentration: Dissolve 5–10 mg of the isolated compound in 600 µL of solvent.
Tube: Use high-precision 5 mm NMR tubes to minimize shimming errors.
Scans (NS): 64 or 128 (to ensure clear visibility of minor impurities).
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration).
Step 3: Analysis Workflow
Reference: Calibrate the residual CHD
OD quintet to 3.31 ppm .
Identify Caffeoyl Signals: Locate the aromatic protons (6.7–7.6 ppm) and the trans-olefinic protons (d,
Hz) to confirm the "dicaffeoyl" nature.
Target the Quinic Core: Zoom into the 3.0 – 6.0 ppm region.
Apply the Logic Tree:
Find the triplet-like signal at ~5.1 ppm . If present, it is likely H-4.
Look for the multiplet at ~5.6 ppm . If present, it is H-5.
Check ~4.3 ppm . If you see a multiplet here (and NOT at >5.0), you have confirmed 4,5-diCQA .
Critical Quality Attributes (CQA) Check
When sourcing "4,5-diCQA" standards, be aware of acyl migration . In protic solvents (like water or methanol) at non-neutral pH, the caffeoyl groups can migrate, leading to an equilibrium mixture of isomers.
Self-Validation Step:
If your NMR spectrum shows "shadow peaks" (small signals <10% intensity) near the main H-3, H-4, or H-5 peaks, your sample has degraded or isomerized.
4,5-diCQA is thermodynamically less stable than 3,5-diCQA. A pure spectrum is a marker of high-quality isolation and storage (typically -20°C, dry).
References
Pauli, G. F., et al. (2005). The structural identification of chlorogenic acids and related compounds. Journal of Natural Products . [Link]
Clifford, M. N., et al. (2003). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Journal of Agricultural and Food Chemistry . [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry . [Link]
IUPAC. (1976). Nomenclature of Cyclitols. Pure and Applied Chemistry . [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Inter-laboratory validation of Isochlorogenic acid C quantification methods
Content Type: Publish Comparison Guide
[1]
Executive Summary
Isochlorogenic acid C (4,5-dicaffeoylquinic acid; 4,5-diCQA) is a critical bioactive marker in herbal medicines (Lonicera japonica, Gynura divaricata) and coffee products.[][2] Its quantification is complicated by the presence of structural isomers (Isochlorogenic acid A and B) and its susceptibility to acyl migration (isomerization) under varying pH and thermal conditions.
This guide objectively compares the two dominant quantification methodologies—HPLC-UV and LC-MS/MS —and provides a robust framework for inter-laboratory validation.[2] It is designed for analytical scientists requiring high-fidelity protocols that ensure reproducibility across different analytical sites.[][2]
The Analytical Challenge: Isomerism & Stability
Isochlorogenic acid C is one of three major geometric isomers of dicaffeoylquinic acid (diCQA). Accurate quantification requires not just sensitivity, but chromatographic resolution to distinguish it from its counterparts.[2]
Scientific Insight (Causality): The vicinal hydroxyl groups on the quinic acid core allow the caffeoyl groups to migrate. Under alkaline conditions (pH > 7) or high heat, 4,5-diCQA readily isomerizes into 3,5-diCQA and 3,4-diCQA.[][2] Therefore, all extraction protocols below strictly mandate acidic buffers to freeze this equilibrium.
Methodology Comparison: HPLC-UV vs. LC-MS/MS[1][2]
Method A: HPLC-UV (The Quality Control Standard)
Best for: Raw material standardization, high-concentration extracts (mg/g).[][2]
Mechanism: Uses the strong UV absorption of the caffeoyl moiety (λmax ~327 nm).
Pros: High robustness, low cost, excellent inter-lab transferability.[2]
Cons: Lower sensitivity; requires longer run times to resolve isomers baseline-to-baseline.[2]
Method B: LC-MS/MS (The Bioanalytical Specialist)
Best for: Pharmacokinetic (PK) studies, plasma/tissue analysis (ng/mL).[][2]
Mechanism: Electrospray Ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM).
Pros: Extreme sensitivity, high specificity (mass filtering).[2]
To ensure data integrity across different sites (e.g., Sponsor vs. CRO), a standardized validation workflow is required.[2] This framework prioritizes System Suitability Tests (SST) using a mixed standard of all three isomers to prove resolution before quantification begins.[2]
Figure 1: Step-by-step workflow for validating Isochlorogenic acid C quantification across multiple laboratories.
Detailed Experimental Protocols
A. Sample Preparation (Universal)
Critical Step: Acidification is mandatory to prevent isomerization.[2]
Note: 3,5-diCQA and 4,5-diCQA have identical masses.[][2] Chromatographic separation is the only way to distinguish them.
Figure 2: Decision workflow for sample processing and analytical method selection.
Troubleshooting & "From the Bench" Insights
Peak Tailing: Isochlorogenic acids contain free carboxylic acid and phenolic groups.[2] If peak tailing occurs, increase the buffer concentration (e.g., 10mM Ammonium Formate) or ensure the column is fully end-capped.[2]
Isomer Shift: If retention times shift, check the column temperature. These isomers are temperature-sensitive regarding selectivity.[][2] A 5°C change can merge peaks.[2]
Quantification Bias: Commercial standards for 4,5-diCQA are expensive and sometimes impure (contaminated with 3,5-diCQA).[][2] Always run a purity check on your standard using a slow gradient before starting validation.[2] If the standard is only 90% pure, correct your calculations.
References
Separation and Characterization of Chlorogenic Acids:
Comparison of HPLC-UV and LC-MS/MS methods for phenolic compounds.
Source: [][2]
Stability of Dicaffeoylquinic Acids:
Investigation into the isomerization and degradation of 3,4-, 3,5-, and 4,5-diCQA under various pH and temperature conditions.
Source: [][2]
Inter-laboratory Validation of Phenolic Acids:
Performance review of fast HPLC methods for chlorogenic acid isomers in green coffee.
Source:
LC-MS/MS Fragmentation Patterns:
Differentiation of chlorogenic acid isomers using characteristic fragmentation ions (m/z 353 vs 191).
Source:
Validation Guidelines (ICH Q2):
Validation of Analytical Procedures: Text and Methodology.
Source:
A Comparative Guide to the Anti-inflammatory Potency of Di-caffeoylquinic Acid Isomers
Introduction: The Therapeutic Potential of Di-caffeoylquinic Acids in Inflammation Di-caffeoylquinic acids (diCQAs) are a class of polyphenolic compounds naturally occurring in a variety of plants, including coffee beans...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Di-caffeoylquinic Acids in Inflammation
Di-caffeoylquinic acids (diCQAs) are a class of polyphenolic compounds naturally occurring in a variety of plants, including coffee beans, artichokes, and various medicinal herbs.[1] Comprising a quinic acid core esterified with two caffeic acid moieties, these compounds have garnered significant interest within the scientific community for their broad spectrum of biological activities, most notably their antioxidant and anti-inflammatory properties.[2] The inflammatory response, a critical component of the body's defense mechanism, can become dysregulated and contribute to the pathogenesis of chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic modulation of this process is a cornerstone of modern drug discovery.
The isomeric nature of diCQAs, arising from the different positions of the caffeoyl groups on the quinic acid ring, gives rise to distinct pharmacological profiles. Understanding the nuances of their comparative anti-inflammatory potency is paramount for the targeted development of novel therapeutics. This guide provides an in-depth, objective comparison of the anti-inflammatory activities of the most well-studied diCQA isomers: 3,5-diCQA, 4,5-diCQA, and 3,4-diCQA, supported by experimental data and detailed methodologies.
Comparative Anti-inflammatory Potency: An Evidence-Based Analysis
The evaluation of the anti-inflammatory potential of diCQA isomers has been undertaken in numerous studies, employing a range of in vitro and in vivo models. While direct head-to-head comparisons in a single study are limited, a synthesis of the available data provides valuable insights into their relative potencies.
In Vitro Anti-inflammatory Activity
A primary method for assessing anti-inflammatory activity in vitro involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce an inflammatory response. Key markers of inflammation measured in these assays include nitric oxide (NO), a signaling molecule involved in inflammation, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
A study comparing various caffeic acid derivatives, including dicaffeoylquinic acids, on cytokine secretion in mouse primary peritoneal macrophages provides some of the most direct comparative insights, although specific IC50 values for each isomer were not detailed in the abstract.
Table 1: Summary of In Vitro Anti-inflammatory Effects of diCQA Isomers
Note: The lack of directly comparable quantitative data (e.g., IC50 values) from a single study necessitates a cautious interpretation of the relative potency.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classical and widely accepted method for evaluating the in vivo efficacy of anti-inflammatory agents. Carrageenan injection into the paw induces an acute inflammatory response characterized by swelling (edema), which can be quantified over time.
Studies have demonstrated the in vivo anti-inflammatory effects of 4,5-diCQA. Oral administration of 4,5-diCQA at doses of 5, 10, and 20 mg/kg of body weight was shown to suppress carrageenan-induced edema in a dose-dependent manner.[4] This effect was accompanied by a reduction in the expression of inflammatory markers such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the paw tissue.[4]
Comparable in vivo data for 3,5-diCQA and 3,4-diCQA from studies employing the same model and dosage range is less readily available, making a direct comparison of their in vivo potency challenging.
Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of diCQA isomers are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The two most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
Both 3,5-diCQA and 4,5-diCQA have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[4][5] Studies on 4,5-diCQA have demonstrated that it suppresses the nuclear translocation of the p65 subunit of NF-κB.[4]
NF-κB signaling pathway and points of inhibition by diCQA isomers.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation. The activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes.
Studies have shown that 4,5-diCQA can suppress the phosphorylation of MAPKs, thereby inhibiting downstream inflammatory signaling.[4] 3,5-diCQA has also been implicated in the downregulation of the MAPK pathway.[5]
MAPK signaling pathway and the inhibitory action of diCQA isomers.
Structure-Activity Relationship
The differences in the anti-inflammatory potency among diCQA isomers can be attributed to their distinct three-dimensional structures, which influence their ability to interact with biological targets. The positioning of the two caffeic acid groups on the quinic acid core affects the molecule's overall shape, hydrophobicity, and the accessibility of its hydroxyl groups.
Dicaffeoylquinic acids generally exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of more hydroxyl groups, which are crucial for scavenging free radicals.[6] Among the diCQA isomers, 4,5-diCQA is often reported to have superior antioxidant activity.[6] This enhanced antioxidant capacity may contribute to its anti-inflammatory effects, as oxidative stress is closely linked to inflammation. The spatial arrangement of the caffeoyl groups in 4,5-diCQA may allow for more efficient interaction with and neutralization of reactive oxygen species.
Furthermore, the greater hydrophobicity of diCQAs compared to monocaffeoylquinic acids may facilitate their passage across cell membranes, enhancing their bioavailability and intracellular activity.[7] The subtle differences in the positioning of the caffeoyl groups among the isomers likely influence their binding affinity to key enzymes and transcription factors in the inflammatory pathways.
Experimental Protocols
In Vitro: Nitric Oxide Production Assay in RAW 264.7 Macrophages
This protocol outlines the determination of nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
RAW 264.7 murine macrophage cell line
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
Lipopolysaccharide (LPS) from E. coli
DiCQA isomers (3,5-diCQA, 4,5-diCQA, 3,4-diCQA)
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well cell culture plates
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Pre-treat the cells with various concentrations of the diCQA isomers for 1-2 hours.
Stimulate the cells with 1 µg/mL of LPS and incubate for a further 24 hours.
After incubation, collect 100 µL of the cell culture supernatant from each well.
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
Incubate the plate at room temperature for 10-15 minutes, protected from light.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Workflow for the in vitro nitric oxide production assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of the diCQA isomers.
Materials:
Male Wistar rats (180-220 g)
Carrageenan (1% w/v in sterile saline)
DiCQA isomers
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Plethysmometer
Procedure:
Acclimatize the rats for at least one week before the experiment.
Fast the animals overnight with free access to water.
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Administer the diCQA isomers or the vehicle orally to different groups of rats. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Directions
The available evidence strongly supports the significant anti-inflammatory properties of di-caffeoylquinic acid isomers, particularly 3,5-diCQA and 4,5-diCQA. Their mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, positions them as promising candidates for the development of novel anti-inflammatory drugs. While 4,5-diCQA is frequently highlighted for its superior antioxidant activity, which likely contributes to its anti-inflammatory effects, a clear consensus on the most potent anti-inflammatory isomer requires further direct comparative studies under standardized conditions.
Future research should focus on conducting comprehensive side-by-side comparisons of the various diCQA isomers in a range of in vitro and in vivo models of inflammation. Elucidating the precise molecular interactions that underpin the differences in their biological activities will be crucial for the rational design of more potent and selective anti-inflammatory agents. Furthermore, investigations into their pharmacokinetic profiles and bioavailability are necessary to translate their therapeutic potential into clinical applications.
References
Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. (2021). Nutrients, 13(10), 3537. [Link]
Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. (2023). Molecules, 28(14), 5423. [Link]
3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. (2021). Experimental and Therapeutic Medicine, 22(5), 1251. [Link]
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). ResearchGate. [Link]
Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. (2021). MDPI. [Link]
Antioxidant and DNA-protective activities of chlorogenic acid isomers. (2013). Journal of Agricultural and Food Chemistry, 61(46), 11054-11060. [Link]
Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves. (2015). Journal of the Korean Society for Applied Biological Chemistry, 58(4), 579-586. [Link]
3,5-Dicaffeoyl-epi-quinic acid inhibits the PMA-stimulated activation and expression of MMP-9 but not MMP-2 via downregulation of MAPK pathway. (2020). Zeitschrift für Naturforschung C, 75(5-6), 181-189. [Link]
Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. (2021). The Plant Journal, 107(4), 905-927. [Link]
Structure of caffeoylquinic and dicaffeoylquinic acid isomers (IUPAC... - ResearchGate. (n.d.). ResearchGate. [Link]
The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. (2016). PLoS ONE, 11(7), e0158461. [Link]
Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition. (2022). International Journal of Molecular Sciences, 23(5), 2686. [Link]
3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. (2018). International Journal of Molecular Sciences, 19(11), 3338. [Link]
Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MS n. (2005). Journal of Agricultural and Food Chemistry, 53(10), 3894-3901. [Link]
Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). (2005). Journal of Agricultural and Food Chemistry, 53(10), 3894-901. [Link]
The Structural Basis for Nonsteroidal Anti-Inflammatory Drug Inhibition of Human Dihydrofolate Reductase. (2020). Journal of Medicinal Chemistry, 63(15), 8236-8247. [Link]
Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. (2023). Molecules, 28(23), 7800. [Link]
Proper Disposal Procedures for Isochlorogenic Acid C (4,5-Dicaffeoylquinic Acid)
[1][2] Executive Summary & Chemical Profile Objective: To provide a self-validating, compliant disposal protocol for Isochlorogenic acid C (4,5-Dicaffeoylquinic acid) in a research laboratory setting. Core Directive: Iso...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
Objective: To provide a self-validating, compliant disposal protocol for Isochlorogenic acid C (4,5-Dicaffeoylquinic acid) in a research laboratory setting.
Core Directive: Isochlorogenic acid C is a polyphenolic compound used primarily as a phytochemical reference standard. While often classified as non-hazardous for transport, it must be managed as chemical waste and never disposed of via sanitary sewer systems (drains). The primary disposal route is high-temperature incineration via an approved hazardous waste contractor.[1][2]
Chemical Identification Table
Property
Specification
Chemical Name
Isochlorogenic acid C
Synonyms
4,5-Dicaffeoylquinic acid; 4,5-DCQA
CAS Number
57378-72-0
Molecular Formula
C₂₅H₂₄O₁₂
Molecular Weight
516.45 g/mol
Physical State
White to off-white powder
Solubility
Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water
RCRA Status
Not P-listed or U-listed; Dispose as Non-Regulated Chemical Waste (unless mixed with hazardous solvents)
Hazard Identification & Pre-Disposal Assessment
Before disposal, the waste stream must be characterized to ensure compatibility with waste containers and regulatory compliance.[3]
Toxicological Profile: Although not classified as a dangerous good for transport (DOT/IATA), standard laboratory safety dictates treating it as a potential irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[1][2]
Environmental Impact: Do not release into the environment.[4] Polyphenols can alter oxygen demand in aquatic systems.[2]
Incompatibility: Avoid mixing with strong oxidizing agents.[2]
Waste Stream Characterization Logic
Use the following logic to determine the correct waste container:
Is it a pure solid?
Solid Chemical Waste.
Is it dissolved in a flammable solvent (MeOH, EtOH, DMSO)?
Aqueous Chemical Waste (or Mixed Organic/Aqueous if >10% organic).
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Applicability: Expired stock, weighing errors, or degraded powder.[2]
Containment: Do not sweep loose powder directly into a large waste bin.[2] Transfer the solid into a sealable secondary container (e.g., a screw-top vial or high-density polyethylene bag).
Labeling: Attach a hazardous waste tag.
Chemical Name: "Isochlorogenic acid C (4,5-Dicaffeoylquinic acid)"[1][2][5][6][7][8][9]
Hazards: Check "Irritant" or "Toxic" (as a precaution).[1]
Segregation: Place the sealed container into the laboratory's Solid Chemical Waste Drum .
Destruction: The waste contractor will incinerate this via a chemical incinerator equipped with an afterburner and scrubber.
Protocol B: Disposal of Solutions (Stock & Experimental)
Applicability: DMSO stock solutions, reaction mixtures, or HPLC eluents.
Solvent Compatibility Check: Identify the primary solvent.
If DMSO/Methanol/Ethanol: Compatible with Organic Solvent Waste .[2][3]
If Water/Buffer: Compatible with Aqueous Waste .[2]
Bulking:
Pour the solution into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").
Critical Step: Record the volume and concentration on the carboy's log sheet immediately.
Rinsing: Triple-rinse the original vial with the compatible solvent.[1][2] Add rinsate to the waste carboy. Deface the label on the empty vial and dispose of it as Glass Waste (or Sharps if applicable).
Protocol C: Spill Response (Solid Powder)
Applicability: Accidental release on benchtop or floor.[1]
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][10] If the spill is large (>10g) and dust is visible, use a N95 particulate respirator.
Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]
Cleanup:
Sweep up the damp solid/towel mixture using a brush and dustpan.
Disposal: Label the bag as "Chemical Spill Debris - Isochlorogenic acid C" and place it in the Solid Chemical Waste bin.[1][2]
Decontamination: Wipe the surface with 70% Ethanol or water.
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound enters the correct regulatory stream based on its physical state and solvent matrix.
Caption: Decision logic for segregating Isochlorogenic acid C waste streams to prevent incompatibility and ensure regulatory compliance.
Figure 2: Emergency Spill Response Protocol
A linear workflow for managing accidental releases safely.[2]
Caption: Immediate action steps for solid powder spills to minimize inhalation risk and contamination.
Regulatory Compliance & References
Compliance Statement:
This protocol adheres to the "Cradle-to-Grave" management principles mandated by the EPA (Resource Conservation and Recovery Act - RCRA). While Isochlorogenic acid C is not explicitly P-listed or U-listed, it falls under the "Generator's Knowledge" clause, requiring it to be treated as chemical waste due to its bioactive nature and lack of toxicological finality.[1][2]
Key Regulations:
40 CFR § 261.3: Definition of Hazardous Waste.[2][11]
29 CFR § 1910.1450: Occupational exposure to hazardous chemicals in laboratories.[2]
References
PubChem. (n.d.).[2][12] 4,5-Dicaffeoylquinic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]
US Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]